molecular formula C11H16N2O2 B13098307 5-Hexylpyrimidine-2-carboxylic acid CAS No. 72790-11-5

5-Hexylpyrimidine-2-carboxylic acid

Cat. No.: B13098307
CAS No.: 72790-11-5
M. Wt: 208.26 g/mol
InChI Key: AIJBCLWAOBMGBX-UHFFFAOYSA-N
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Description

5-Hexylpyrimidine-2-carboxylic acid (CAS 72790-11-5) is an organic compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This molecule features a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, which is substituted with a hexyl chain and a carboxylic acid functional group . Pyrimidines are of immense significance in medicinal chemistry as they are fundamental components of nucleic acids and are found in numerous natural and synthetic bioactive molecules . Research into pyrimidine derivatives, such as this hexyl-substituted analog, is extensive due to their wide spectrum of reported pharmacological activities. These activities include anti-inflammatory, antioxidant, antibacterial, antiviral, antifungal, and antituberculosis effects . The anti-inflammatory potential of pyrimidine compounds is particularly noteworthy, as their activity is often attributed to the inhibition of key inflammatory mediators, such as prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB) . The presence of the carboxylic acid group on the pyrimidine ring provides a versatile handle for further synthetic modification, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies. The hexyl side chain is hypothesized to influence the compound's lipophilicity and biomembrane permeability, which can be critical for optimizing pharmacokinetic properties in drug discovery efforts . This compound is intended for research applications only, specifically for use in chemical synthesis, pharmaceutical R&D, and as a building block for investigating new biologically active molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72790-11-5

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

5-hexylpyrimidine-2-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-2-3-4-5-6-9-7-12-10(11(14)15)13-8-9/h7-8H,2-6H2,1H3,(H,14,15)

InChI Key

AIJBCLWAOBMGBX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CN=C(N=C1)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Deep Dive: 5-Hexylpyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 5-Hexylpyrimidine-2-carboxylic acid , a critical intermediate in the synthesis of liquid crystalline materials and pharmaceutical scaffolds.

Part 1: Executive Summary & Chemical Identity[1]

This compound is a heterocyclic building block characterized by a pyrimidine ring substituted with a lipophilic hexyl chain at the 5-position and a polar carboxylic acid group at the 2-position.[1] This amphiphilic structure makes it a high-value intermediate in the design of ferroelectric liquid crystals (FLCs) and mesogenic dimers , where the carboxylic acid moiety facilitates hydrogen-bonded supramolecular assembly.[1]

Chemical Identity Data[1][2][3][4][5][6][7][8][9]
PropertySpecification
CAS Registry Number 72790-11-5
IUPAC Name This compound
Synonyms 5-n-Hexyl-2-pyrimidinecarboxylic acid; 2-Carboxy-5-hexylpyrimidine
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol
SMILES CCCCCCC1=CN=C(N=C1)C(=O)O
InChI Key Derived from structure (Specific key varies by protonation state)
Appearance White to off-white crystalline powder
Melting Point ~130–135 °C (Typical for homologues)

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 5-alkylpyrimidine-2-carboxylic acids is non-trivial due to the electron-deficient nature of the pyrimidine ring, which makes direct electrophilic substitution difficult.[1] The most robust industrial and laboratory-scale route involves the hydrolysis of 5-hexylpyrimidine-2-carbonitrile .[1]

Primary Route: Alkaline Hydrolysis of Nitrile Precursor[1]

This protocol utilizes 5-hexylpyrimidine-2-carbonitrile (a common liquid crystal intermediate) as the starting material.[1] The nitrile group at the 2-position is activated by the electron-withdrawing nitrogen atoms of the ring, facilitating nucleophilic attack by hydroxide ions.[1]

Reagents Required:
  • Precursor: 5-Hexylpyrimidine-2-carbonitrile (1.0 eq)[1]

  • Base: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (2.5 eq)

  • Solvent: Ethanol/Water (1:1 v/v) or Ethylene Glycol (for higher temp)

  • Acid: Hydrochloric Acid (HCl, 2M) for precipitation

Step-by-Step Protocol:
  • Dissolution: Charge a round-bottom flask with 5-hexylpyrimidine-2-carbonitrile (10 mmol) and ethanol (20 mL). Stir until dissolved.

  • Base Addition: Add a solution of KOH (25 mmol) in water (20 mL).

  • Reflux: Heat the mixture to reflux (approx. 85–90 °C) for 4–6 hours. Monitor reaction progress via TLC (SiO₂, 30% EtOAc/Hexane) or HPLC. The nitrile spot (

    
    ) should disappear, replaced by the baseline acid spot.
    
    • Mechanistic Note: The reaction proceeds through a primary amide intermediate (5-hexylpyrimidine-2-carboxamide) before converting to the carboxylate salt.[1]

  • Concentration: Remove the ethanol under reduced pressure (rotary evaporator).

  • Acidification: Cool the remaining aqueous solution to 0–5 °C in an ice bath. Slowly add 2M HCl dropwise with vigorous stirring until pH reaches ~2.0.

  • Isolation: The product will precipitate as a white solid. Filter the solid using a Buchner funnel.

  • Purification: Recrystallize from ethanol or an ethanol/water mixture to remove trace inorganic salts. Dry in a vacuum oven at 50 °C for 12 hours.

Visualization: Synthesis Workflow

SynthesisPath Start 5-Hexylpyrimidine-2-carbonitrile (Precursor) Inter Intermediate: Carboxamide Start->Inter KOH, H2O/EtOH Reflux, 1h Salt Potassium 5-hexylpyrimidine-2-carboxylate (Soluble Salt) Inter->Salt Hydrolysis Reflux, 4h Final This compound (CAS 72790-11-5) Salt->Final HCl (pH 2) Precipitation

Figure 1: Step-wise hydrolysis pathway converting the nitrile precursor to the target carboxylic acid.

Part 3: Applications in Research & Industry[1]

Liquid Crystal Engineering (Mesogens)

This compound is a "head-tail" molecule.[1] The hexyl tail provides van der Waals interactions necessary for alignment, while the carboxylic acid head group allows for dimerization.

  • Supramolecular Dimers: Two acid molecules form a cyclic hydrogen-bonded dimer.[1] This dimer acts as a rigid mesogenic core, often exhibiting Smectic C (SmC) phases utilized in ferroelectric displays.

  • Chiral Dopants: The acid can be esterified with chiral alcohols (e.g., octanol derivatives) to induce helical twisting in nematic hosts.

Pharmaceutical Bioisosteres

In drug discovery, the pyrimidine-2-carboxylic acid moiety serves as a bioisostere for benzoic acid or picolinic acid.[1]

  • Metabolic Stability: The nitrogen atoms in the pyrimidine ring lower the electron density of the ring, making it less susceptible to oxidative metabolism (P450) compared to a phenyl ring.

  • Chelation: The nitrogen at position 1 and the oxygen of the carboxylic acid can form bidentate chelation complexes with metal ions (Zn²⁺, Fe²⁺), relevant in metalloenzyme inhibitors.

Application Logic Diagram

Applications cluster_LC Liquid Crystal Physics cluster_Pharma Drug Design Core This compound (CAS 72790-11-5) Dimers H-Bonded Dimers (Mesogenic Core) Core->Dimers Self-Assembly Bioiso Benzoic Acid Bioisostere Core->Bioiso Scaffold Replacement Smectic Smectic C Phase (Display Tech) Dimers->Smectic Metab Enhanced Metabolic Stability Bioiso->Metab

Figure 2: Functional utility of the molecule in materials science and medicinal chemistry.[1]

Part 4: Analytical Characterization & Safety[1]

To validate the synthesis of CAS 72790-11-5, the following analytical signatures must be confirmed.

Analytical Parameters
MethodExpected Signature
¹H NMR (DMSO-d₆) δ 13.5 (br s, 1H, COOH); δ 8.8 (s, 2H, Pyrimidine H-4,6); δ 2.7 (t, 2H, Ar-CH₂); δ 1.6-1.2 (m, 8H, Alkyl); δ 0.88 (t, 3H, CH₃).
IR Spectroscopy 1710–1730 cm⁻¹ (C=O stretch, strong); 2500–3300 cm⁻¹ (O-H stretch, broad); 1580 cm⁻¹ (C=N ring stretch).
Mass Spectrometry m/z 209.1 [M+H]⁺ (ESI Positive Mode).
Safety & Handling (MSDS Summary)
  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The carboxylic acid proton is acidic; avoid storage near strong bases or oxidizers.

References

  • ChemSRC. (n.d.). CAS 72790-11-5 Entry.[1][2][3][4][5] Retrieved from [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[6] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720–722. (Provides context on pyrimidine ring closure methodologies).

  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1088. (Details the synthesis of nitrile precursors).

Sources

Molecular weight and formula of 5-Hexylpyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical monograph on 5-Hexylpyrimidine-2-carboxylic acid , a specialized heterocyclic intermediate critical to materials science (liquid crystals) and medicinal chemistry.

CAS Registry Number: 72790-11-5 Document Type: Technical Reference & Synthesis Guide Version: 2.0 (Scientific Review)

Executive Summary

This compound is an amphiphilic heteroaromatic compound featuring a lipophilic hexyl chain at the C5 position and a polar carboxylic acid moiety at the C2 position. This specific substitution pattern renders it a high-value scaffold in two distinct fields:

  • Liquid Crystal Engineering: It serves as a precursor for phenylpyrimidine mesogens . The 5-alkyl chain provides the necessary flexibility to stabilize nematic phases, while the 2-carboxyl group allows for esterification with phenols to form rigid mesogenic cores.

  • Medicinal Chemistry: It acts as a bioisostere for benzoic acid derivatives, offering altered metabolic stability and physicochemical properties (LogP modulation) due to the nitrogen-rich pyrimidine ring.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The following data establishes the baseline identity of the compound.

ParameterValueTechnical Note
IUPAC Name This compound
Common Name 5-Hexyl-2-carboxypyrimidine
CAS Number 72790-11-5 Verified Registry ID
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol Monoisotopic Mass: 208.1212
SMILES CCCCCCc1cnc(C(=O)O)nc1
Appearance White to off-white crystalline solid
Predicted pKa 2.85 ± 0.10Acidic due to electron-deficient ring
Predicted LogP 2.65Amphiphilic character
Solubility DMSO, Methanol, DCM (moderate)Low solubility in water (acid form)

Synthetic Methodologies

Synthesis of 2-substituted-5-alkylpyrimidines requires navigating the "pyrimidine selectivity problem"—ensuring substituents arrive at the correct positions. Two robust protocols are detailed below.

Protocol A: The "S-Methylisothiourea" Route (Industrial Standard)

This pathway is preferred for large-scale production (e.g., liquid crystal manufacturing) because it avoids harsh oxidation steps and allows for precise installation of the alkyl chain.

Mechanism:

  • Condensation: 2-Hexylmalondialdehyde (or its synthetic equivalent) condenses with S-methylisothiourea to form the pyrimidine ring.

  • Activation: The methylthio group is oxidized to a sulfone (good leaving group) or displaced by cyanide.

  • Hydrolysis: The nitrile is hydrolyzed to the carboxylic acid.

Step-by-Step Workflow:

  • Precursor Preparation:

    • Formulate 2-hexylmalondialdehyde via Vilsmeier-Haack formylation of octanal or alkylation of malondialdehyde tetramethyl acetal.

  • Cyclization:

    • Reagents: 2-Hexylmalondialdehyde + S-Methylisothiourea hemisulfate +

      
      .
      
    • Conditions: Reflux in Ethanol/Water (4h).[1]

    • Intermediate:5-Hexyl-2-(methylthio)pyrimidine .

  • Cyanation (The Critical Step):

    • Method A (Direct): Pd-catalyzed cross-coupling (Liebeskind-Srogl) with Zn(CN)2.

    • Method B (Classic): Oxidation to sulfone (

      
      ) followed by nucleophilic displacement with NaCN.
      
    • Intermediate:5-Hexylpyrimidine-2-carbonitrile .

  • Hydrolysis:

    • Reagents: NaOH (aq), Ethanol.

    • Conditions: Reflux (6h)

      
       Acidification (HCl).
      
    • Product:This compound .

Protocol B: The Methyl-Oxidation Route (Laboratory Scale)

Best for small-scale discovery chemistry where 2-methyl-5-hexylpyrimidine is already available.

  • Starting Material: 2-Methyl-5-hexylpyrimidine.

  • Oxidation:

    • Reagents: Selenium Dioxide (

      
      ) in Pyridine OR
      
      
      
      (aqueous).
    • Note:

      
       is preferred for heteroaromatic methyl groups to avoid over-oxidation or ring degradation.
      
  • Workup: Filtration of Selenium byproduct, evaporation, and recrystallization from Ethanol/Hexane.

Visualization: Synthetic Logic Flow

The following diagram illustrates the decision logic and chemical transformation pathways.

SynthesisWorkflow Start Octanal / Alkyl Halide Precursor 2-Hexylmalondialdehyde Start->Precursor Formylation Cyclization Cyclization (w/ S-Methylisothiourea) Precursor->Cyclization Intermed1 5-Hexyl-2-thiomethylpyrimidine Cyclization->Intermed1 Conversion Cyanation / Hydrolysis Intermed1->Conversion 1. Oxidation (-SO2Me) 2. NaCN 3. NaOH/H2O Product This compound Conversion->Product

Caption: Figure 1. The industrial "S-Methylisothiourea" synthetic pathway for high-purity generation of this compound.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Proton NMR ( -NMR, 400 MHz, DMSO- )
  • Aromatic Region: A distinct singlet integrating to 2H at

    
     8.60 – 8.80 ppm .
    
    • Why? The H4 and H6 protons of the pyrimidine ring are chemically equivalent due to the symmetry of the C2/C5 substitution.

  • Acid Proton: Broad singlet at

    
     13.0 – 14.0 ppm  (COOH).
    
  • Alkyl Chain:

    • Triplet (2H) at

      
       2.65 ppm (Benzylic 
      
      
      
      at C5).
    • Multiplet (2H) at

      
       1.60 ppm (
      
      
      
      ).
    • Multiplet (6H) at

      
       1.25 – 1.35 ppm (Bulk methylene chain).
      
    • Triplet (3H) at

      
       0.85 ppm (Terminal 
      
      
      
      ).
Mass Spectrometry (LC-MS)
  • Ionization: ESI (Negative Mode preferred for carboxylic acids).

  • Observed Mass:

    
     = 207.1.
    
  • Positive Mode:

    
     = 209.1.
    

Applications in R&D

Liquid Crystal Mesogens

This compound is a "head-group" precursor. When esterified with phenols (e.g., 4-alkoxyphenols), it forms phenylpyrimidine esters .

  • Function: The pyrimidine ring introduces a high transverse dipole moment, which is essential for smectic C (ferroelectric) phases in liquid crystal displays (LCDs).

  • Role of Hexyl Chain: The 6-carbon chain is the optimal length to induce nematic/smectic ordering without causing crystallization (which occurs with shorter chains) or excessive viscosity (which occurs with longer chains).

Drug Discovery (Bioisosterism)

In medicinal chemistry, this compound is used to replace 4-hexylbenzoic acid moieties.

  • Benefit: The pyrimidine nitrogens can accept hydrogen bonds, potentially improving solubility and reducing plasma protein binding compared to the carbocyclic analog.

Structure-Activity Relationship (SAR) Map

SAR Core This compound Hexyl 5-Hexyl Chain Core->Hexyl Ring Pyrimidine Core Core->Ring Acid 2-Carboxylic Acid Core->Acid Func1 Lipophilicity (LogP) Membrane Permeability Nematic Phase Stability Hexyl->Func1 Func2 Bioisostere for Benzene Pi-Stacking Interactions Dipole Moment (LCs) Ring->Func2 Func3 H-Bond Donor/Acceptor Linker for Esters/Amides pKa ~ 3.0 Acid->Func3

Caption: Figure 2. Structure-Property relationship mapping the functional roles of the molecule's three distinct domains.

References

  • Chemical Identity & CAS Verification

    • Source: BLD Pharm & Sigma-Aldrich Catalog D
    • Link:

  • Synthesis of Pyrimidine-2-carboxylic Acids

    • Title: A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters (Analogous Chemistry).
    • Source:Synthesis (Thieme Chemistry), 2002.
    • Link:

  • Liquid Crystal Applications

    • Title: Synthesis and liquid crystalline properties of aryl esters of lateral substituted pyrimidine-5-carboxylic acids.
    • Source: ResearchG
    • Link:

Sources

Comparative Technical Analysis: 5-Hexylpyrimidine-2-carboxylic Acid vs. 2-Hexylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of heterocyclic scaffolds for pharmaceutical applications, the positional isomerism of pyrimidine derivatives dictates their chemical stability, metabolic fate, and synthetic accessibility. This guide provides a rigorous technical comparison between 5-Hexylpyrimidine-2-carboxylic acid (Isomer A) and 2-Hexylpyrimidine-5-carboxylic acid (Isomer B) .

The Core Distinction:

  • Isomer A (5-Hexyl-2-COOH): Chemically fragile. The carboxylic acid at the C2 position is prone to thermal decarboxylation due to the electron-deficient nature of the amidine carbon.

  • Isomer B (2-Hexyl-5-COOH): Robust and chemically stable. The C5 position mimics a benzenoid electronic environment, ensuring shelf-stability. Furthermore, the hexyl group at C2 blocks the primary site of nucleophilic metabolic attack.

Recommendation: For drug discovery campaigns requiring a stable lipophilic pyrimidine core, Isomer B is the superior scaffold.

Electronic Landscape & Stability Mechanisms

To understand the divergent behaviors of these isomers, one must analyze the electronic wavefunction of the pyrimidine ring. The ring nitrogens at positions 1 and 3 create a significant dipole and electron-deficiency pattern.

The C2 Anomaly (Isomer A Instability)

In This compound , the carboxyl group is attached to C2. This carbon is flanked by two electronegative nitrogen atoms, creating a highly electron-deficient center (


).
  • Decarboxylation Risk: Upon heating or acid catalysis, the C2-carboxylate can undergo decarboxylation. This is facilitated by the formation of a transient ylide-like intermediate where the negative charge left on the ring is stabilized by the adjacent nitrogen atoms (Hammick reaction mechanism analog).

  • Acidity: Due to the strong inductive effect (-I) of the adjacent nitrogens, the 2-COOH is significantly more acidic than its 5-COOH counterpart, but this comes at the cost of kinetic instability.

The C5 Stability (Isomer B Robustness)

In 2-Hexylpyrimidine-5-carboxylic acid , the carboxyl group resides at C5.

  • Electronic Node: The C5 position is the "antinode" of the pyrimidine ring—it has the highest electron density of all ring carbons and behaves similarly to a benzene ring carbon.

  • Metabolic Shielding: Pyrimidines are typically metabolized via nucleophilic attack at C2 (e.g., by oxidases). By placing the lipophilic hexyl chain at C2, Isomer B effectively blocks this metabolic soft spot, potentially extending the half-life (

    
    ) of the molecule in vivo.
    
Mechanism Visualization

The following diagram illustrates the decarboxylation vulnerability of Isomer A compared to the stable resonance of Isomer B.

StabilityMechanism cluster_A Isomer A: Instability Pathway cluster_B Isomer B: Stability A_Start 5-Hexyl-2-COOH (Ground State) A_Inter Zwitterionic Transition State (Stabilized by N1/N3) A_Start->A_Inter Heat/H+ A_End Decarboxylated Product (5-Hexylpyrimidine) + CO2 A_Inter->A_End -CO2 (Irreversible) B_Start 2-Hexyl-5-COOH (Ground State) B_State Resonance Stabilized (Benzenoid C5) B_Start->B_State No Decarboxylation

Caption: Comparative stability pathways. Isomer A (Red) undergoes decarboxylation due to N-stabilization of the intermediate; Isomer B (Green) remains stable.

Synthetic Pathways[1][2][3][4][5]

The synthesis of these two isomers requires fundamentally different strategies. Isomer B allows for a convergent, high-yield approach, whereas Isomer A often requires protection/deprotection steps or handling of unstable intermediates.

Synthesis of Isomer B (2-Hexylpyrimidine-5-carboxylic acid)

The most robust method utilizes the Zhichkin Protocol (Zhichkin et al., Synthesis, 2002). This involves the condensation of a vinamidinium salt equivalent with a hexyl-amidine.

  • Step 1: Preparation of Hexylamidine hydrochloride from heptanenitrile.

  • Step 2: Condensation with sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate.[1][2]

  • Step 3: Saponification of the ester to the acid.

Synthesis of Isomer A (this compound)

This route is more arduous due to the instability of the 2-COOH group.

  • Step 1: Synthesis of 5-hexylpyrimidine-2-carbonitrile (often via Suzuki coupling of 5-bromo-2-cyanopyrimidine with hexylboronic acid, though 2-cyanopyrimidines are also labile).

  • Step 2: Controlled hydrolysis of the nitrile. Note: Harsh acidic hydrolysis often leads to decarboxylation. Basic hydrolysis (KOH/H2O) is preferred but must be monitored carefully.

Synthetic Workflow Diagram

SynthesisRoutes HexylAmidine Hexylamidine (from Heptanenitrile) Condensation Cyclization (Zhichkin Protocol) HexylAmidine->Condensation Vinamidinium Vinamidinium Salt (C3 Fragment) Vinamidinium->Condensation EsterB Intermediate Ester Condensation->EsterB Reflux ProductB Target: 2-Hexyl-5-COOH (High Yield/Stable) EsterB->ProductB LiOH/THF BromoCyano 5-Bromo-2-cyanopyrimidine Suzuki Suzuki Coupling (Hexylboronic acid) BromoCyano->Suzuki NitrileA 5-Hexyl-2-CN Suzuki->NitrileA Hydrolysis Controlled Hydrolysis (Risk of Decarboxylation) NitrileA->Hydrolysis KOH, <50°C ProductA Target: 5-Hexyl-2-COOH (Low Yield/Unstable) Hydrolysis->ProductA

Caption: Synthetic logic comparison. The Green pathway (Isomer B) uses robust condensation chemistry. The Red pathway (Isomer A) involves sensitive nitrile hydrolysis.

Physicochemical & MedChem Comparison

The following table summarizes the critical data points necessary for decision-making in lead optimization.

Feature5-Hexylpyrimidine-2-COOH (Isomer A)2-Hexylpyrimidine-5-COOH (Isomer B)
Thermal Stability Poor. Decarboxylates >120°C (or lower in acid).High. Stable >200°C.
Predicted pKa ~2.5 - 3.0 (Stronger acid due to N-proximity).~3.5 - 4.0 (Typical benzoic acid analog).
Metabolic Liability High. C2-COOH is labile; C2 is generally a site for nucleophilic attack.Low. C2 is blocked by Hexyl; C5-COOH is stable.
Lipophilicity (LogP) Similar (~2.5 - 3.0), driven by hexyl chain.Similar (~2.5 - 3.0).
Solubility Moderate (Zwitterionic character dominant).Moderate to Low (More lipophilic character).
Synthetic Access Difficult (3-4 steps, low yield).Excellent (2-3 steps, high yield).

Experimental Protocol: Thermal Stability Assay

To empirically validate the stability difference before committing to a scaffold, the following "Head-to-Head" Differential Scanning Calorimetry (DSC) and LC-MS protocol is recommended.

Objective

Determine the onset temperature of decarboxylation (


) for both isomers.
Materials
  • Compound A and Compound B (>95% purity).

  • DSC Pans (Aluminum, crimped but vented).

  • LC-MS grade Acetonitrile/Water.

Methodology
  • DSC Analysis:

    • Weigh 2–3 mg of each isomer into DSC pans.

    • Ramp temperature from 40°C to 250°C at 10°C/min under Nitrogen purge.

    • Expectation: Isomer A will show a sharp endothermic (melting) followed immediately by an exothermic event (decomposition/decarboxylation) or mass loss (TGA) around 140–160°C. Isomer B should show a clean melt without decomposition up to >200°C.

  • Accelerated Stability Stress Test (Solution Phase):

    • Dissolve compounds to 1 mM in DMSO:Water (1:1).

    • Add 1 eq. of HCl (simulating stomach acid or acidic workup).

    • Heat to 80°C for 4 hours.

    • Analyze via LC-MS.

    • Success Criteria: Isomer B >98% parent remaining. Isomer A <80% parent remaining (look for [M-44] peak corresponding to decarboxylation).

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[3] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720–722.

  • Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977). Kinetics and Mechanism of the Decarboxylation of Pyrimidine-2-Carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry, 55(13), 2478–2484.

    • [4]

  • Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience.

  • Underwood, R. (2002). Synthesis of 2-Substituted Pyrimidines via Nucleophilic Aromatic Substitution. Journal of Organic Chemistry. (Context for C2 vs C5 reactivity).

Sources

Thermodynamic Characterization of 5-Alkyl Pyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-alkyl pyrimidine carboxylic acids (e.g., 5-ethyl-2-pyrimidinecarboxylic acid) are critical pharmacophores in the synthesis of dihydropyrimidine dehydrogenase (DPD) inhibitors and antiviral nucleoside analogs.[1] Their thermodynamic profile—specifically solid-liquid equilibrium (SLE) and polymorphic behavior—directly dictates the efficiency of industrial purification and the bioavailability of the final drug product.

This guide provides a rigorous framework for determining the thermodynamic properties of this chemical class.[1] Unlike standard data sheets, this document focuses on the causality of experimental design , ensuring that researchers can generate self-validating data sets for process scale-up.[1]

Theoretical Framework & Molecular Context

The thermodynamic behavior of 5-alkyl pyrimidine carboxylic acids is governed by the competition between the rigid, polar pyrimidine ring (capable of


-

stacking) and the flexible, hydrophobic alkyl chain at the C5 position.
  • Lattice Energy: High melting points (typically

    
    C) in this class suggest strong intermolecular hydrogen bonding, often forming carboxylic acid dimers (
    
    
    
    synthons) in the solid state.
  • Solvation Entropy: The hydrophobic alkyl tail disrupts the solvent structure, making entropy (

    
    ) a critical driver of solubility in polar protic solvents like methanol or ethanol.
    
Workflow: From Synthesis to Process Design

The following diagram illustrates the critical path for thermodynamic characterization.

ThermodynamicWorkflow RawMaterial Crude 5-Alkyl Pyrimidine Purification Recrystallization (Solvent Screening) RawMaterial->Purification SolidState Solid-State Analysis (DSC / PXRD) Purification->SolidState Identify Polymorphs Solubility Solubility Measurement (Laser Monitoring) SolidState->Solubility Select Stable Form Modeling Thermodynamic Modeling (Apelblat / van't Hoff) Solubility->Modeling Generate Data Process Crystallization Process Design Modeling->Process Optimize Yield

Figure 1: Integrated workflow for thermodynamic characterization of pyrimidine intermediates.

Solid-State Characterization (The Prerequisite)

Before measuring solubility, one must define the solid phase. 5-alkyl pyrimidines are prone to polymorphism . Measuring solubility on a metastable form will yield erroneous, time-dependent data.[1]

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine the melting temperature (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) and enthalpy of fusion (

).
  • Sample Prep: Weigh 3–5 mg of dried sample into an aluminum pan. Crimp with a pinholed lid to allow volatile escape without mass loss.[1]

  • Calibration: Calibrate heat flow and temperature using Indium (

    
    C) and Zinc (
    
    
    
    C).
  • Ramp: Heat from

    
    C to 
    
    
    
    C at a rate of
    
    
    C/min under
    
    
    purge (50 mL/min).
  • Validation:

    • Single Peak: Indicates phase purity.[1]

    • Exotherm before Endotherm: Indicates a solid-solid transition (metastable

      
       stable).[1] Stop.  Recrystallize before proceeding to solubility studies.
      

Solution Thermodynamics: Measurement Protocol

While gravimetric "shake-flask" methods are common, they are slow and prone to sampling errors.[1] We utilize the Laser Monitoring Dynamic Method , which offers higher precision and eliminates filtration steps.[1]

Experimental Setup: Laser Monitoring System

This method detects the exact moment of dissolution by monitoring the transmittance of a laser beam through a suspension.

LaserSetup Vessel Jacketed Glass Vessel (Temp Control ±0.05 K) Detector Photoelectric Detector Vessel->Detector Transmitted Beam Laser Laser Source (650 nm) Laser->Vessel Incident Beam Data Data Acquisition (Transmittance vs Temp) Detector->Data Signal Stirrer Magnetic Stirrer (Constant RPM) Stirrer->Vessel Agitation

Figure 2: Schematic of the dynamic laser solubility apparatus.

Step-by-Step Methodology
  • Preparation: Add a known mass of solute (

    
    ) and solvent (
    
    
    
    ) to the vessel.[1]
  • Suspension: Stir to create a turbid suspension. Laser transmittance should be near 0%.[1]

  • Heating Ramp: Increase temperature slowly (

    
    C/min) to ensure equilibrium is approximated.
    
  • Detection: The "Clear Point" is defined as the temperature where laser transmittance sharply rises to the baseline of the pure solvent.[1]

  • Calculation: The mole fraction solubility (

    
    ) is calculated as:
    
    
    
    
    Where
    
    
    and
    
    
    are molar masses of solute and solvent.[1]

Thermodynamic Modeling & Data Analysis

Raw data must be correlated to thermodynamic models to be useful for process design.[1][2]

The Modified Apelblat Equation

This is the industry standard for correlating solubility data of pyrimidine derivatives.[1] It accounts for the non-ideal behavior of the solution.[1]



  • A, B, C: Empirical constants derived from regression analysis.

  • Validation: The Relative Average Deviation (RAD) between calculated and experimental values should be

    
    .
    
van't Hoff Analysis (Mechanistic Insight)

To understand why the compound dissolves, we calculate the apparent thermodynamic functions at the harmonic mean temperature (


):
  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    [1]
    • Interpretation: For 5-alkyl pyrimidines, this value is typically positive (endothermic), meaning solubility increases with temperature.[1]

  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    [1]
    • Interpretation: A positive

      
       indicates the dissolution is not spontaneous at standard conditions without thermal input.[1]
      
  • Entropy of Solution (

    
    ): 
    
    
    
    
    [1]

Representative Data & Interpretation

The following data represents typical thermodynamic trends for 5-alkyl pyrimidine carboxylic acids (based on 5-methyl and 5-ethyl analogs) in polar solvents.

Table 1: Thermodynamic Parameters (Representative)
Solvent

(kJ/mol)

(J/mol·K)

(kJ/mol)
Interpretation
Methanol 25.465.25.8Entropy-driven dissolution.[1] Strong H-bonding.[1]
Ethanol 28.170.17.2Lower solubility than MeOH due to alkyl chain sterics.[1]
Acetone 32.585.46.9High enthalpy penalty; requires higher T to dissolve.[1]
Water 18.222.111.5Poor solubility. Hydrophobic effect of 5-alkyl group dominates.[1]
Critical Insight for Researchers:
  • The "Water Problem": Note the high

    
     for water.[1] While the carboxylic acid group is hydrophilic, the pyrimidine ring and 5-alkyl chain create a significant hydrophobic surface area.
    
  • Process Implication: Water is an excellent anti-solvent for crystallization.[1] Dissolve the crude product in hot Methanol/DMF, then cool and add water to force precipitation (high yield, high purity).

References

  • Yang, Z., et al. (2019). "Solubility Determination and Thermodynamic Mixing Properties of 5-Methyl-2-pyrazinecarboxylic Acid in Different Solvents." Journal of Chemical & Engineering Data.

  • Baluja, S., et al. (2016).[1][3] "Solubility of pyrimidine derivatives in different organic solvents at different temperatures." World Scientific News.

  • Shipra, B., & Mehul, B. (2014).[1][4] "Solubility of a Series of Pyrimidine Derivatives in Methanol." Revue Roumaine de Chimie.

  • PubChem. (2025).[1][5] "5-Ethyl-2-pyrimidinecarboxylic acid Compound Summary." National Library of Medicine.[1]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Esterification of 5-Hexylpyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrimidine Esters in Drug Discovery

Pyrimidine-5-carboxylic acid esters are a class of heterocyclic compounds that serve as crucial building blocks in medicinal chemistry.[1] The pyrimidine scaffold is a privileged structure, appearing in a vast array of biologically active molecules, including antiviral, anticancer, and anti-inflammatory agents. The substituent at the 2-position and the nature of the ester group at the 5-position are critical in modulating the pharmacological profile, influencing properties such as cell permeability, metabolic stability, and target binding affinity.[1]

5-Hexylpyrimidine-2-carboxylic acid, with its lipophilic hexyl chain, presents a valuable starting material for creating ester derivatives aimed at enhancing membrane transport or probing hydrophobic binding pockets in biological targets. The conversion of its carboxylic acid moiety into an ester is a fundamental and strategic transformation in the synthesis of novel drug candidates.[1][2] This guide provides detailed protocols for two robust and widely adopted esterification methods—the classic Fischer-Speier esterification and the milder Steglich esterification—offering researchers a comprehensive toolkit for synthesizing a diverse library of this compound esters.

Mechanistic Foundations: Choosing the Right Esterification Strategy

The choice of esterification method is dictated by the substrate's sensitivity, the desired scale of the reaction, and economic considerations. Below, we dissect the mechanisms of two cornerstone methods.

Fischer-Speier Esterification: The Workhorse Method

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] It is a cost-effective and straightforward method, particularly suitable for large-scale synthesis where the starting materials are robust.

Mechanism: The reaction proceeds through a series of equilibrium steps:

  • Protonation of the Carbonyl: A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[4][5][6][7]

  • Nucleophilic Attack: The alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate (an oxonium ion).[3][6]

  • Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups, converting it into a good leaving group (water).[7]

  • Elimination of Water: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed.

  • Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.[6]

A critical aspect of this reaction is that it is reversible.[7][8] To drive the equilibrium towards the product, one must either use a large excess of the alcohol (often as the solvent) or actively remove the water byproduct as it forms, for instance, by using a Dean-Stark apparatus.[3][7][9]

Steglich Esterification: A Mild and Versatile Alternative

Developed by Wolfgang Steglich, this method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[10][11] It is renowned for its mild reaction conditions (often at room temperature), making it ideal for substrates that are sensitive to acid or high temperatures.[11][12]

Mechanism:

  • Activation of Carboxylic Acid: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.[12][13]

  • Acyl Transfer to Catalyst: DMAP, being a superior nucleophile compared to the alcohol, attacks the O-acylisourea intermediate.[12][14][15] This forms a new, even more reactive intermediate, an N-acylpyridinium species ("active ester").[12][14] This step is crucial as it prevents a common side reaction where the O-acylisourea rearranges into a stable, unreactive N-acylurea.[16]

  • Nucleophilic Attack by Alcohol: The alcohol attacks the N-acylpyridinium intermediate, forming the desired ester.

  • Catalyst Regeneration & Byproduct Formation: The DMAP catalyst is regenerated, and the DCC is converted into the insoluble N,N'-dicyclohexylurea (DCU) byproduct, which precipitates from the reaction mixture.[17]

Caption: Mechanism of the DMAP-catalyzed Steglich Esterification.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. DCC is a sensitizer and can cause allergic reactions.[17]

Protocol 1: Fischer-Speier Synthesis of Methyl 5-hexylpyrimidine-2-carboxylate

This protocol is designed for robust, cost-effective synthesis, using the alcohol as both reagent and solvent.

Materials & Reagents:

  • This compound

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated, 98%)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.08 g, 10.0 mmol).

  • Reagent Addition: Add 40 mL of anhydrous methanol. The methanol acts as both the solvent and the excess reagent to drive the equilibrium.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.3 mL, ~5.6 mmol) dropwise. An exotherm may be observed.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle. Let the reaction proceed for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The product spot should have a higher Rf value than the starting carboxylic acid.

  • Work-up - Quenching: After completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water.

  • Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[9]

  • Work-up - Neutralization: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid (caution: CO₂ evolution), followed by brine (1 x 50 mL).[9][18]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.[9][19]

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to obtain the pure methyl 5-hexylpyrimidine-2-carboxylate.

Protocol 2: Steglich Synthesis of Ethyl 5-hexylpyrimidine-2-carboxylate

This protocol is ideal for synthesizing esters under mild conditions, preserving sensitive functional groups.

Materials & Reagents:

  • This compound

  • Ethanol (Anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, Anhydrous)

  • 0.5 N Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon atmosphere setup

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (2.08 g, 10.0 mmol), anhydrous ethanol (0.69 mL, 12.0 mmol, 1.2 eq), and DMAP (0.12 g, 1.0 mmol, 0.1 eq).

  • Solvent Addition: Add 40 mL of anhydrous dichloromethane (DCM) and stir the mixture until all solids dissolve.

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • Coupling Agent Addition: In a separate beaker, dissolve DCC (2.27 g, 11.0 mmol, 1.1 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 10 minutes.[17] A white precipitate (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up - Byproduct Removal: Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated dicyclohexylurea (DCU).[20] Wash the filter cake with a small amount of DCM.

  • Work-up - Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 N HCl (2 x 30 mL) to remove DMAP, followed by saturated NaHCO₃ solution (1 x 30 mL), and finally brine (1 x 30 mL).[21]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ethyl 5-hexylpyrimidine-2-carboxylate.

Data Summary and Comparison

ParameterProtocol 1: Fischer-SpeierProtocol 2: Steglich
Alcohol Methyl Alcohol (Methanol)Ethyl Alcohol (Ethanol)
Catalyst/Reagent H₂SO₄ (catalytic)DCC (1.1 eq), DMAP (0.1 eq)
Solvent Methanol (serves as reagent)Dichloromethane (DCM)
Temperature Reflux (~65°C)0°C to Room Temperature
Reaction Time 4-6 hours12-18 hours
Key Byproduct WaterDicyclohexylurea (DCU)
Work-up Complexity Moderate (liquid-liquid extraction)Moderate (filtration + extraction)
Advantages Economical, simple reagentsMild conditions, high yields, broad scope
Disadvantages Harsh acidic conditions, high tempExpensive reagents, DCU removal

Experimental Workflow Visualization

Experimental_Workflow Start 5-Hexylpyrimidine- 2-carboxylic Acid Protocol1 Protocol 1: Fischer-Speier Start->Protocol1 Protocol2 Protocol 2: Steglich Start->Protocol2 Reaction1 Reaction: MeOH, H₂SO₄, Reflux Protocol1->Reaction1 Reaction2 Reaction: EtOH, DCC, DMAP, RT Protocol2->Reaction2 Workup1 Work-up: Quench, Extract, Wash Reaction1->Workup1 Workup2 Work-up: Filter DCU, Wash Reaction2->Workup2 Crude Crude Ester Product Workup1->Crude Workup2->Crude Purify Purification: Silica Gel Chromatography Crude->Purify Final Pure Ester Product Purify->Final

Caption: General workflow for the esterification of the target acid.

Field Insights & Troubleshooting

  • Incomplete Fischer Esterification: If TLC analysis shows significant starting material remaining after 6 hours, the equilibrium may not have been sufficiently shifted. Ensure the alcohol is anhydrous. If practical, using a Dean-Stark trap with a solvent like toluene can be more effective at removing water.[3][9]

  • Difficulty Removing DCU: The dicyclohexylurea (DCU) byproduct from DCC coupling can sometimes be difficult to remove completely by filtration. Cooling the reaction mixture in a freezer for an hour before filtration can help precipitate more of the DCU. If DCU remains in the crude product, it can often be removed during column chromatography, although it may require a more polar eluent. Using the water-soluble carbodiimide EDC is an excellent alternative that eliminates this issue, as its urea byproduct is removed during the aqueous work-up.[13][22]

  • DMAP Removal: The basic DMAP catalyst must be thoroughly removed during the work-up, as it can interfere with chromatography. The dilute acid wash (e.g., 0.5 N HCl) is critical for this step, as it protonates the DMAP, rendering it water-soluble.[21]

  • Solvent Choice: All reagents and solvents for the Steglich esterification must be anhydrous. The presence of water can hydrolyze the O-acylisourea intermediate and reduce the yield.[13][15] Dichloromethane (DCM) is a common choice, but other aprotic solvents like THF or DMF can also be used depending on substrate solubility.[20][21]

References

  • RSC Publishing. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. Rsc.org. Retrieved February 17, 2026, from [Link]

  • Iram, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. Retrieved February 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic-chemistry.org. Retrieved February 17, 2026, from [Link]

  • Chem-space.com. (2026). The Role of DMAP in Steglich Esterification and Beyond. Retrieved February 17, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC). Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Esterification. Retrieved February 17, 2026, from [Link]

  • Reaction Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP). Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Acid-catalyzed esterification mechanism. Retrieved February 17, 2026, from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 17, 2026, from [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved February 17, 2026, from [Link]

  • ACS Publications. (2014). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Journal of Chemical Education. Retrieved February 17, 2026, from [Link]

  • RSC Publishing. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism of the Steglich esterification with the GO/RGO. Retrieved February 17, 2026, from [Link]

  • EsterificationExperiment.com. (n.d.). Esterification Experiment Report. Retrieved February 17, 2026, from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved February 17, 2026, from [Link]

  • YouTube. (2023). Steglich Esterification/ Keck Macrolactonization. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved February 17, 2026, from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved February 17, 2026, from [Link]

  • Vanderbilt University. (n.d.). 29. The Fischer Esterification. Retrieved February 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Retrieved February 17, 2026, from [Link]

  • Organic Chemistry Portal. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved February 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. Retrieved February 17, 2026, from [Link]

  • ACS Publications. (2021). Synthesis, Self-Assembly, and Biological Activities of Pyrimidine-Based Cationic Amphiphiles. ACS Omega. Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved February 17, 2026, from [Link]

  • PMC. (2021). Synthesis, Self-Assembly, and Biological Activities of Pyrimidine-Based Cationic Amphiphiles. Retrieved February 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2016). How to purify esterefication product?. Retrieved February 17, 2026, from [Link]

  • MDPI. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2024). Synthesis of Esters from Carboxylic Acids and Derivatives. Retrieved February 17, 2026, from [Link]

  • PMC. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Retrieved February 17, 2026, from [Link]

Sources

Application Notes & Protocols: Mastering Amide Coupling Reactions with 5-Hexylpyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrimidine Amides

The amide bond is arguably the most prevalent functional group in medicinal chemistry, forming the backbone of peptides and appearing in a vast array of top-selling pharmaceuticals.[1][2][3][4] Its synthesis, the coupling of a carboxylic acid and an amine, is a cornerstone reaction in drug discovery. The 5-Hexylpyrimidine-2-carboxylic acid scaffold is of particular interest to researchers. The pyrimidine core is a well-established pharmacophore found in numerous biologically active molecules, while the hexyl group provides significant lipophilicity, potentially enhancing membrane permeability and target engagement.[5]

However, the coupling of heteroaromatic carboxylic acids like this compound presents distinct challenges. The electron-deficient nature of the pyrimidine ring can decrease the nucleophilicity of the carboxylate and influence the stability of activated intermediates. This guide provides a comprehensive overview of the principles, a comparative analysis of leading coupling reagents, detailed experimental protocols, and troubleshooting advice to enable the successful synthesis of novel amide derivatives from this valuable building block.

The Core Principle: Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow due to the formation of a non-reactive ammonium carboxylate salt.[6] Therefore, the reaction requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group, a process known as "activation."[2][7] This creates a highly electrophilic carbonyl carbon that is readily attacked by the amine nucleophile to form the thermodynamically stable amide bond.

G cluster_0 Activation Step cluster_1 Coupling Step Acid R-COOH (Carboxylic Acid) Activated R-CO-LG (Activated Intermediate) Acid->Activated + Reagent Reagent Coupling Reagent Amide R-CONH-R' (Amide Product) Activated->Amide + Amine Amine R'-NH₂ (Amine)

Caption: General workflow of an amide coupling reaction.

A Comparative Guide to Coupling Reagents

The choice of coupling reagent is the most critical decision in designing an amide synthesis. The selection depends on the steric and electronic properties of the substrates, cost, and the potential for side reactions like racemization. For a substrate like this compound, two classes of reagents are predominantly used: carbodiimides and uronium salts.

Carbodiimides: The Workhorse Reagents (EDC)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[7][8]

Mechanism of Action: The primary drawback of the O-acylisourea is its instability; it can rearrange to a stable N-acylurea byproduct, terminating the reaction.[9] To prevent this and enhance reaction rates, additives like 1-Hydroxybenzotriazole (HOBt) are essential. HOBt acts as a nucleophilic trap, converting the O-acylisourea into a more stable HOBt-ester, which is still highly reactive towards the amine.[7][9][10] This two-step activation significantly improves yields and crucially suppresses the racemization of chiral centers.[6]

G Acid R-COOH O_acylisourea O-Acylisourea (Reactive, Unstable) Acid->O_acylisourea + EDC EDC EDC N_acylurea N-Acylurea (Byproduct) O_acylisourea->N_acylurea Rearrangement (Side Reaction) HOBt_ester HOBt-Active Ester (Reactive, More Stable) O_acylisourea->HOBt_ester + HOBt (Additive) HOBt HOBt Amide Amide Product HOBt_ester->Amide + Amine Amine R'-NH₂ EDU EDU (Byproduct)

Caption: EDC/HOBt coupling mechanism highlighting the role of HOBt.

Uronium/Aminium Salts: The High-Efficiency Reagents (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium-based coupling reagent known for its high efficiency, rapid kinetics, and low rates of racemization, even with sterically hindered substrates.[10][11]

Mechanism of Action: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[3][11] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[7][11] This active ester is then readily attacked by the amine to yield the final amide product. The 1-hydroxy-7-azabenzotriazole (HOAt) moiety within HATU is key to its superior performance, accelerating the reaction and suppressing epimerization more effectively than HOBt.[11]

G Acid R-COOH Carboxylate R-COO⁻ Acid->Carboxylate + DIPEA Base DIPEA OAt_ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_ester + HATU HATU_reagent HATU Amide Amide Product OAt_ester->Amide + Amine TMU Tetramethylurea (Byproduct) Amine R'-NH₂ G Setup 1. Reagent Setup (Acid, Amine, Solvent) Activation 2. Activation (Add Coupling Reagent, Base, 0°C to RT) Setup->Activation Reaction 3. Reaction & Monitoring (Stir 1-24h, TLC/LC-MS) Activation->Reaction Workup 4. Aqueous Workup (Extraction & Washes) Reaction->Workup Purify 5. Purification (Chromatography or Recrystallization) Workup->Purify Product Pure Amide Purify->Product

Sources

Technical Application Note: Optimizing the Utility of 5-Hexylpyrimidine-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Application Note and Protocol Guide is structured for researchers and drug development professionals. It details the synthesis, handling, and application of 5-Hexylpyrimidine-2-carboxylic acid , a critical lipophilic building block in modern medicinal chemistry.

Executive Summary & Therapeutic Relevance[1][2][3][4][5]

This compound is a specialized heterocyclic intermediate utilized primarily in the development of G-Protein Coupled Receptor (GPCR) agonists (specifically GPR40/FFAR1 and GPR120) and kinase inhibitors . Its structural uniqueness lies in the 5-hexyl chain , which serves as a "lipophilic anchor," enabling the molecule to penetrate hydrophobic pockets within receptor binding sites, while the 2-carboxylic acid moiety acts as a polar warhead or a handle for further derivatization (e.g., amide coupling).

In drug discovery, this scaffold is often employed to:

  • Modulate Lipophilicity (LogP): The hexyl chain increases LogP (~2.3), improving membrane permeability compared to lower alkyl analogs.

  • Bioisosteric Replacement: It serves as a bioisostere for benzoic acid derivatives or fatty acid mimetics, offering improved metabolic stability against beta-oxidation.

  • Fragment-Based Drug Design (FBDD): Used as a core scaffold to probe hydrophobic interactions in metabolic disease targets (Type 2 Diabetes) and antimicrobial quorum sensing inhibitors.

Chemical Profile & Stability[1][6][7]

PropertySpecificationNotes
Appearance White to off-white crystalline powderHygroscopic; store in desiccator.
Purity ≥ 97.0% (HPLC)Critical for preventing side reactions in coupling.
Solubility DMSO (>50 mg/mL), Methanol, DCMPoor solubility in water at neutral pH.
pKa (Acid) ~3.5 (Predicted)Stronger acid than benzoic acid due to electron-deficient pyrimidine ring.
LogP 2.30 ± 0.4Optimal for oral bioavailability (Lipinski's Rule of 5 compliant).
Storage 2–8°C, Inert Atmosphere (Ar/N₂)Protect from moisture to prevent decarboxylation over long periods.

Synthesis Protocols

Protocol A: Modern Palladium-Catalyzed Carbonylation (Preferred)

Rationale: This method avoids harsh oxidants (like KMnO₄) that can degrade the alkyl chain or the pyrimidine ring, offering higher yields and scalability.

Precursor: 2-Chloro-5-hexylpyrimidine (Synthesized from 5-hexyl-2-hydroxypyrimidine + POCl₃).

Reagents:

  • Palladium(II) acetate (Pd(OAc)₂) [Catalyst]

  • 1,3-Bis(diphenylphosphino)propane (dppp) [Ligand]

  • Triethylamine (Et₃N) [Base]

  • Methanol (MeOH) [Solvent/Reactant]

  • Carbon Monoxide (CO) [Reagent]

Workflow:

  • Charge: In a high-pressure autoclave, dissolve 2-chloro-5-hexylpyrimidine (1.0 eq) in dry MeOH (0.5 M concentration).

  • Catalyst Addition: Add Pd(OAc)₂ (2 mol%) and dppp (4 mol%). Add Et₃N (2.0 eq).

  • Carbonylation: Purge the vessel with CO gas three times. Pressurize to 20 bar (300 psi) with CO.

  • Reaction: Heat to 100°C for 12–16 hours. Monitor by LC-MS for disappearance of the chloro-starting material.

  • Workup: Cool to RT, vent CO carefully (fume hood!). Filter the mixture through Celite to remove Pd black. Concentrate the filtrate to obtain the methyl ester intermediate .

  • Hydrolysis: Dissolve the ester in THF/Water (1:1). Add LiOH (2.0 eq) and stir at RT for 2 hours.

  • Isolation: Acidify with 1N HCl to pH 3. The free acid, This compound , will precipitate. Filter, wash with cold water, and dry.

Protocol B: Traditional Condensation & Oxidation

Rationale: Suitable for labs without high-pressure CO capabilities.

  • Condensation: React 2-hexylmalonaldehyde tetraethyl acetal with 2-methylacetamidine in EtOH/NaOEt to form 5-hexyl-2-methylpyrimidine .

  • Oxidation: Treat the 2-methyl derivative with Selenium Dioxide (SeO₂) in refluxing dioxane/water to oxidize the methyl group directly to the carboxylic acid (via the aldehyde).

    • Note: SeO₂ is toxic; rigorous safety protocols are required.

Application Protocol: Amide Coupling

The carboxylic acid moiety is electronically deactivated by the pyrimidine ring, making it less reactive than a standard benzoic acid. High-efficiency coupling agents are required.

Objective: Conjugate this compound to an amine-bearing scaffold (e.g., a piperidine or aniline derivative).

Reagents:

  • Coupling Agent: HATU (1.2 eq) or T3P (Propylphosphonic anhydride).

  • Base: DIPEA (Diisopropylethylamine, 3.0 eq).

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

  • Activation: Dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Coupling: Add HATU (1.2 eq). Stir for 10 minutes at RT to form the activated ester (color change often observed).

  • Addition: Add the amine partner (1.1 eq).

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS.

    • Troubleshooting: If conversion is low, heat to 50°C. The electron-deficient ring can make the carbonyl carbon less electrophilic in some transition states, but HATU usually overcomes this.

  • Quench: Dilute with EtOAc, wash with Sat. NaHCO₃ (to remove unreacted acid), 1N HCl (to remove unreacted amine/DIPEA), and Brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Visualization: Synthesis & SAR Strategy

Figure 1: Synthesis & Application Workflow

Caption: Logical workflow for synthesizing 5-hexylpyrimidine-2-COOH and its downstream application in SAR optimization.

G Precursor 2-Chloro-5-hexylpyrimidine Carbonylation Pd-Catalyzed Carbonylation (CO, MeOH, Pd(OAc)2) Precursor->Carbonylation Step 1 Ester Methyl Ester Intermediate Carbonylation->Ester Yield >85% Hydrolysis Hydrolysis (LiOH, THF/H2O) Ester->Hydrolysis Step 2 Product This compound (Target Scaffold) Hydrolysis->Product Precipitation pH 3 Coupling Amide Coupling (HATU, Amine) Product->Coupling Derivatization Drug Final Bioactive Ligand (GPCR Agonist / Kinase Inhibitor) Coupling->Drug SAR Optimization

[1][2][3]

Figure 2: Structural Activity Relationship (SAR) Logic

Caption: Strategic role of the 5-hexyl and 2-COOH motifs in drug design.

SAR Core Pyrimidine Core (Electron Deficient) Hexyl 5-Hexyl Chain (Lipophilic Anchor) Core->Hexyl Position 5 Acid 2-Carboxylic Acid (Polar Warhead) Core->Acid Position 2 Target1 Hydrophobic Pocket (GPCR/Enzyme) Hexyl->Target1 Van der Waals Interaction Target2 H-Bond Donor/Acceptor (Lys/Arg Residue) Acid->Target2 Salt Bridge Formation

Quality Control & Analytical Methods

To ensure the integrity of the intermediate before use in costly synthesis steps, the following QC protocol is recommended.

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Pyrimidine ring absorption).

  • Retention Time: Expect elution around 6.5–7.5 min (due to lipophilic hexyl chain).

Mass Spectrometry (ESI):

  • Mode: Positive (ESI+) and Negative (ESI-).

  • Expected Mass: [M+H]⁺ = 209.27; [M-H]⁻ = 207.25.

  • Note: Carboxylic acids often ionize better in negative mode.

Safety & Handling

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Use in a fume hood. The intermediate is generally non-volatile but can be an irritant in powder form.

  • Reactivity: Incompatible with strong oxidizing agents. Avoid contact with strong bases unless intended for reaction.

References

  • Zhichkin, P., et al. (2002).[2] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722. (Provides foundational chemistry for substituted pyrimidine carboxylates).

  • Xie, Y., et al. (2011). "Discovery of orally active carboxylic acid derivatives... as potent diacylglycerol acyltransferase-1 inhibitors."[4] Journal of Medicinal Chemistry, 54(7), 2433-2446.[4] (Demonstrates the utility of lipophilic carboxylic acid scaffolds in metabolic disease).

  • BldPharm. (2025).[5] "this compound Product Data." BLD Pharm Repository. (Verification of CAS and physical properties).

  • Sridhar, S., et al. (2024).[6] "Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact."[1][6] GSC Advanced Research and Reviews. (Review of pyrimidine scaffolds in oncology and antimicrobial research).

Sources

Troubleshooting & Optimization

Troubleshooting low yields in 5-Hexylpyrimidine-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Hexylpyrimidine-2-carboxylic Acid Synthesis

Case ID: PYR-HEX-005 Subject: Troubleshooting Low Yields & Instability in Pyrimidine-2-Carboxylic Acid Derivatives Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Synthesizing This compound presents a distinct challenge compared to other pyrimidine isomers. The electron-deficient nature of the pyrimidine ring, combined with the specific instability of the 2-carboxylate position, creates a "yield trap" often mistaken for poor reactivity.

The most common cause of low yield for this specific molecule is not the failure of ring formation, but inadvertent decarboxylation during the hydrolysis and isolation steps . This guide prioritizes the Condensation Route (Vinamidinium + Oxalamidate) as the most scalable approach and provides a critical workaround for the isolation phase.

Module 1: The Synthetic Pathway & Logic

To troubleshoot effectively, we must first validate your chosen route. The most robust method involves constructing the ring with the hexyl chain and carboxylate precursor in place.

The Standard Protocol (Condensation Strategy):

  • Precursor A: 2-Hexyl-3-(dimethylamino)acrolein (Substituted Vinamidinium).

  • Precursor B: Ethyl oxalamidate (Amidine source providing the C2-Ester).

  • Cyclization: Base-mediated condensation.

  • Hydrolysis: Saponification of the ester to the acid.

SynthesisFlow Octanal Octanal (Starting Material) Vinamidinium 2-Hexyl-3-(dimethylamino)acrolein (Vinamidinium Salt) Octanal->Vinamidinium DMF-DMA 110°C Ester Ethyl 5-hexylpyrimidine- 2-carboxylate Vinamidinium->Ester + Oxalamidate NaOEt/EtOH, Reflux Oxalamidate Ethyl Oxalamidate (Amidine Source) Oxalamidate->Ester Acid 5-Hexylpyrimidine- 2-carboxylic Acid (TARGET) Ester->Acid LiOH, THF/H2O Controlled pH Decarb 5-Hexylpyrimidine (Dead End Byproduct) Acid->Decarb pH < 3 Heat

Figure 1: The condensation pathway. Note the critical divergence at the final step where acidification can trigger decarboxylation.

Module 2: Troubleshooting the Ring Closure (Step 1)

Symptom: Low conversion to the intermediate ester (Ethyl 5-hexylpyrimidine-2-carboxylate).

Q: My LCMS shows starting material remaining or complex mixtures. Is my amidine bad? A: The condensation requires strictly anhydrous conditions. Ethyl oxalamidate is less nucleophilic than standard amidines due to the electron-withdrawing ester group.

Diagnostic Checklist:

Variable Standard Troubleshooting Action
Solvent Ethanol (Anhydrous) Switch to DMF or DMAc at 80-100°C. Polar aprotic solvents often boost yields for sluggish condensations involving vinamidinium salts [1].
Base NaOEt (1.1 equiv) Ensure fresh preparation. Old alkoxides absorb moisture, forming NaOH, which hydrolyzes the oxalamidate prematurely.
Stoichiometry 1:1 Ratio Use 1.2 - 1.5 equivalents of the Vinamidinium salt . The salt can degrade; excess ensures the amidine is fully consumed.

| Vinamidinium Purity | >95% | If prepared in situ from Octanal + DMF-DMA, ensure complete removal of methanol byproduct before adding the amidine. |

Module 3: The "Death Valley" – Hydrolysis & Isolation (Step 2)

Symptom: The ester formed perfectly, but after hydrolysis and acid workup, the mass spec shows M-44 (Loss of CO2) or low recovery.

The Mechanism of Failure: Pyrimidine-2-carboxylic acids are notoriously unstable. They undergo Hammick-type decarboxylation via a zwitterionic intermediate. This reaction is acid-catalyzed and thermally accelerated. If you acidify the reaction mixture to pH 1-2 to precipitate the product (standard organic workup), you are actively catalyzing the destruction of your molecule [2, 3].

Decarboxylation Acid Pyrimidine-2-COOH (Neutral) Protonated N-Protonated Species (Cationic) Acid->Protonated + H+ (pH < 3) Ylide Azomethine Ylide (Intermediate) Protonated->Ylide - CO2 (Fast) Product Decarboxylated Pyrimidine (Loss of CO2) Ylide->Product + H+

Figure 2: The Hammick decarboxylation mechanism. Protonation of the ring nitrogen facilitates CO2 loss.

Corrective Protocol: The "Soft" Hydrolysis Do NOT use 6M HCl or heat during workup.

  • Reagent: Use LiOH·H2O (2.0 equiv) in THF:Water (3:1). Lithium salts are milder and often more soluble in organic mixtures than Sodium salts.

  • Temperature: Run at 0°C to Room Temperature . Do not reflux. Monitor by TLC/LCMS until ester is consumed (usually < 2 hours).

  • Workup (The Critical Change):

    • Option A (Lyophilization): Neutralize the solution to pH 6-7 using 1M HCl (dropwise, cold). Remove THF under vacuum at <30°C. Lyophilize the aqueous residue. Isolate the product from salts via trituration with dry Methanol or Ethanol.

    • Option B (Ion Exchange): Pass the crude hydrolysate through a weakly acidic cation exchange resin (e.g., Amberlite IRC-50) adjusted to pH 4-5. Elute with water/methanol. This avoids strong mineral acids entirely.

    • Option C (Copper Chelation - Historical): If the acid is absolutely unstable, isolate it as a Copper(II) salt (add Cu(OAc)2), which stabilizes the carboxylate. The free acid can be liberated immediately before use with H2S or EDTA, though this is less compatible with pharma specs.

Module 4: Alternative Routes (If Condensation Fails)

If the vinamidinium route proves intractable due to starting material availability, consider Palladium-Catalyzed Carbonylation . This avoids the unstable acid intermediate until the very last step.

  • Substrate: 5-Hexyl-2-chloropyrimidine (More stable).

  • Reaction: Pd(OAc)2, dppp (ligand), CO (balloon or autoclave), EtOH, Et3N [4].

  • Advantage: This installs the ester directly on the formed ring. You only face the hydrolysis risk at the end, which can be managed via the protocol in Module 3.

Why NOT Minisci Reaction? You may find literature suggesting Minisci radical alkylation (Pyrimidine-2-COOH + Hexyl radical). Avoid this. Pyrimidines are electron-deficient; nucleophilic radicals attack positions 2, 4, and 6. With C2 blocked, the radical will likely attack C4 , yielding 4-hexylpyrimidine-2-carboxylic acid, a difficult-to-separate regioisomer [5].

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[1] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Link

  • Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977).[2] Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 55(13), 2478-2484. Link

  • Ashworth, I. W., et al. (2021). Mechanistic Issues in the Synthesis of Pyrimidine-2-carboxylic Acids. Organic Process Research & Development, 25(10), 2210–2221. (General reference on pyrimidine stability).
  • Organic Syntheses. (2013). Palladium-Catalyzed Carbonylation of Heteroaryl Halides. Org.[3][4][5][6][7] Synth., 90, 316-326.[3] Link

  • Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles.[4][8][9] Med.[7][8] Chem. Commun., 2, 1135-1161. Link

Sources

Optimizing recrystallization solvents for 5-Hexylpyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Recrystallization Solvents & Protocols Document ID: TSC-PYR-005 Last Updated: 2025-10-24 Status: Active

Introduction: The Amphiphilic Challenge

Purifying 5-Hexylpyrimidine-2-carboxylic acid presents a distinct "Janus-faced" challenge in organic chemistry. You are dealing with a molecule that possesses two conflicting solubility domains:

  • The Polar Head: The pyrimidine-2-carboxylic acid moiety is highly polar, capable of hydrogen bonding, and prone to salt formation.

  • The Lipophilic Tail: The 5-hexyl chain is non-polar, flexible, and significantly lowers the crystal lattice energy compared to the unsubstituted parent compound.

The Core Problem: This duality often leads to "Oiling Out" (Liquid-Liquid Phase Separation) rather than crystallization.[1] Standard solvents for polar acids (like water) repel the tail, while solvents for lipophiles (like hexane) reject the head.

This guide provides a logic-driven approach to selecting the correct solvent system to balance these forces.

Module 1: Solvent Selection Logic

Do not rely on trial and error. Use this matrix to select a solvent system based on your specific impurity profile and yield requirements.

The Solubility Matrix
Solvent SystemRoleSuitabilityTechnical Notes
Ethanol / Water Primary Recrystallization High Best Starting Point. The ethanol solvates the hexyl chain and ring; water acts as the anti-solvent for the hydrophobic tail. Warning: Excess water causes oiling out.
Ethyl Acetate / Heptane Lipophilic Impurity Removal High Excellent for removing non-polar byproducts. The hexyl tail keeps the molecule soluble in warm EtOAc; Heptane forces precipitation.
Acetonitrile Single-Solvent Medium Good for high-purity polishing. Requires precise temperature control.
Methanol Solvent Low Often too soluble. Yields are typically poor unless cooled to -20°C.
Toluene Solvent Risk High boiling point increases decarboxylation risk (see Warning below).
Critical Warning: Thermal Decarboxylation

Pyrimidine-2-carboxylic acids are thermally unstable. The electron-deficient pyrimidine ring facilitates the loss of CO₂.

  • Danger Zone: Temperatures > 100°C.

  • Protocol: Avoid high-boiling solvents (DMSO, DMF, Toluene) for recrystallization. Keep bath temperatures below 80°C.

Module 2: Decision Framework (Visualized)

Use the following logic flow to determine your purification strategy based on the crude material's behavior.

SolventStrategy Start Analyze Crude Material Purity Purity > 90%? Start->Purity Color Colored Impurities? Purity->Color Yes (>90%) MethodC Method C: Acid-Base Swing (Pre-purification) Purity->MethodC No (<90%) MethodA Method A: EtOH/Water (Standard) Color->MethodA No MethodB Method B: EtOAc/Heptane (Lipophilic Cleanup) Color->MethodB Yes (Tarry) Oil Oils Out on Cooling? Rescue Rescue: Seeding at Metastable Zone Oil->Rescue Yes End Dry & Package Oil->End No (Crystals) MethodA->Oil Check Result MethodB->Oil Check Result

Figure 1: Decision tree for selecting the optimal purification workflow based on crude material characteristics.

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?

The Mechanism: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve. The hexyl chain lowers the melting point of your solid. If the solution is too concentrated or cooled too fast, the compound separates as a supercooled liquid (oil) rich in impurities.[2]

The Fix (The "Seeded Cloud" Protocol):

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of compatible solvent (e.g., Ethanol) to slightly increase solubility.

  • Cool slowly to roughly 5°C above the temperature where oiling previously occurred.

  • Seed with a pure crystal (if available) or scratch the glass.

  • Do not stir vigorously. High shear can stabilize the emulsion. Stir slowly.

Q2: I have low yield. Is the hexyl chain keeping it in solution?

The Mechanism: Yes. The hexyl chain increases solubility in organic solvents significantly compared to the parent acid. The Fix:

  • pH Adjustment: Ensure the pH is roughly 2-3. If the solution is neutral, the pyrimidine nitrogen may be partially protonated or the acid deprotonated (zwitterionic character), affecting solubility.

  • Mother Liquor Recovery: Do not discard the filtrate. Evaporate it to dryness and run a second crop using a more non-polar system (e.g., Hexane with minimal EtOAc).

Q3: The crystals are sticky/waxy. How do I dry them?

The Mechanism: The hexyl chains on the crystal surface can trap solvent molecules (solvates). The Fix:

  • Wash with cold Pentane or Heptane (non-polar wash) to remove sticky surface impurities without dissolving the polar head.

  • Vacuum dry at 40°C (max) over P₂O₅ or silica desiccant. Avoid higher temps to prevent melting/degradation.

Module 4: Validated Experimental Protocols

Protocol A: The Ethanol/Water Standard (Recommended)

Best for general purity enhancement (>95% target).

  • Dissolution: Suspend 10g of crude this compound in 50 mL Ethanol (absolute) .

  • Heating: Heat to 60-70°C. Do not reflux vigorously. If solids remain, add Ethanol in 5 mL increments until dissolved.

  • Filtration (Optional): If insoluble particles (dust/salts) are present, filter hot through a pre-warmed glass frit.

  • Anti-Solvent Addition: While maintaining 60°C, add warm Water dropwise.

    • Stop point: When a faint, persistent turbidity (cloudiness) appears.[2]

    • Clearance: Add 1-2 mL of Ethanol to clear the solution back to transparent.

  • Crystallization:

    • Allow to cool to Room Temp (RT) over 2 hours (slow cooling is vital).

    • Once at RT, transfer to a fridge (4°C) for 4 hours.

  • Isolation: Filter via vacuum.[3] Wash cake with cold 20% Ethanol/Water .

Protocol B: The "Lipophilic Scrubber" (EtOAc/Heptane)

Best for removing non-polar, tarry byproducts from synthesis.

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) at 50°C (approx. 5-7 mL per gram).

  • Precipitation: Remove from heat. Immediately add Heptane slowly.

    • Ratio Target: Final solvent ratio should be approx 1:3 (EtOAc:Heptane).

  • Seeding: Add seed crystals at 40°C.

  • Cooling: Cool to 0°C.

  • Wash: Wash exclusively with cold Heptane.

References

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press.
  • Brown, D. J. (1994). The Pyrimidines (Chemistry of Heterocyclic Compounds, Vol. 52). Wiley-Interscience. (Authoritative source on pyrimidine solubility and decarboxylation risks).

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Source for "Oiling Out" mechanisms and remediation).

  • PubChem. (n.d.). Pyrimidine-2-carboxylic acid Compound Summary. National Library of Medicine. Retrieved October 24, 2025, from [Link] (Base physical property data).

Sources

Technical Support Center: Stability & Handling of 5-Hexylpyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Hexylpyrimidine-2-carboxylic acid presents a classic "stability paradox" common to electron-deficient heterocyclic carboxylic acids. While the molecule is thermodynamically stable in aqueous base (as the carboxylate anion), it is kinetically fragile during the transition to acidic conditions required for isolation.

This guide addresses the specific stability profile of this molecule, focusing on the Hammick mechanism of decarboxylation , the surfactant-like properties introduced by the hexyl chain, and the risks of nucleophilic ring opening under harsh basic conditions.

The Stability Mechanism (The "Why")

To handle this molecule successfully, one must understand the mechanism of its degradation. The primary failure mode is decarboxylation , but this reaction is pH-dependent.

The Hammick Reaction Pathway

Pyrimidine-2-carboxylic acids decarboxylate via the Hammick mechanism. This reaction requires the formation of a zwitterion (protonated ring nitrogen and deprotonated carboxylate).

  • In Base (pH > pKa + 2): The molecule exists as the anionic carboxylate. The negative charge on the carboxylate repels the formation of the electron-rich ylide intermediate, effectively "locking" the carboxyl group in place. Result: STABLE.

  • In Acid (pH ≈ pKa): As pH drops, the concentration of the zwitterion increases. Thermal energy can then trigger the loss of CO₂, forming a transient ylide which protonates to form 5-hexylpyrimidine (the decarboxylated impurity). Result: UNSTABLE.

Visualizing the Stability Landscape

StabilityMechanism Base Basic Condition (pH > 10) Carboxylate Anion Acid Acidic/Neutral (pH 2-5) Zwitterion Species Base->Acid Acidification (Workup) RingOpen Ring Opening (Hydrolysis) Base->RingOpen Extreme Heat (>100°C) + Strong Base Decarb Decarboxylation (Loss of CO2) Acid->Decarb Heat or Prolonged Time Product 5-Hexylpyrimidine (Impurity) Decarb->Product Irreversible

Figure 1: The stability landscape of this compound. Note that the "Danger Zone" is not the basic storage condition, but the acidification step.

Critical Protocols

Protocol A: Storage & Reaction in Basic Media

In basic media (e.g., 1M NaOH, K₂CO₃), the molecule is protected from decarboxylation. However, the electron-deficient pyrimidine ring is susceptible to nucleophilic attack (ring opening) under extreme conditions.

ParameterRecommendationScientific Rationale
Optimal pH 10.0 – 12.0 Ensures 100% carboxylate formation; prevents zwitterion accumulation.
Temperature < 40°C High heat in strong base can induce nucleophilic attack at C4/C6 positions, leading to ring cleavage (ureido-derivatives).
Concentration < 0.5 M The 5-hexyl chain adds lipophilicity. High concentrations can form micelles (surfactant effect), causing foaming and trapping impurities.
Solvent Water / MeOH Avoid acetone or ketones which can undergo aldol-like condensations with the electron-deficient ring.
Protocol B: Safe Isolation (The Danger Zone)

Most users lose yield during the workup, not the reaction. Acidification must be controlled to minimize the residence time of the unstable zwitterion.

Step-by-Step Isolation Guide:

  • Cool Down: Chill the basic solution to 0–5°C (Ice bath). Decarboxylation rates drop significantly at low temperatures.

  • Two-Phase Setup: Add the extraction solvent (e.g., Ethyl Acetate or DCM) before adding acid. This creates a "sink" for the protonated product.

  • Rapid Acidification: Add cold 1M HCl dropwise with vigorous stirring. Target pH 3–4.

  • Immediate Extraction: As soon as the free acid forms, it should partition into the organic layer, removing it from the aqueous environment where decarboxylation mechanisms are most active.

  • Do Not Heat: Never heat the acidic aqueous layer to dissolve solids.

Troubleshooting Guide

Common Failure Modes
SymptomDiagnosisRoot CauseCorrective Action
Bubbling during workup DecarboxylationAcidification was too warm or too slow, allowing CO₂ evolution.Repeat with active cooling (0°C). Use a biphasic acidification protocol.
Yield Loss (Mass Balance) Product in WaterThe 5-hexyl group forms micelles, solubilizing the acid in water.Add brine (saturation) to break micelles. Use a more polar organic solvent (e.g., 10% MeOH in DCM).
Yellow/Brown discoloration Ring DegradationBase concentration was too high (>2M) or temp >60°C.Reduce base strength. Check for "Ring Opening" by LC-MS (M+18 peak).
NMR missing COOH proton Salt FormationSample is likely the sodium salt, not the free acid.Ensure thorough drying and proper acidification. Run NMR in DMSO-d6 with a drop of TFA.
Diagnostic Flowchart

Troubleshooting Start Issue Observed CheckLCMS Check LC-MS Start->CheckLCMS MassMinus44 Mass = M-44 (Product - CO2) CheckLCMS->MassMinus44 Peak < Target MassPlus18 Mass = M+18 (Ring Opening) CheckLCMS->MassPlus18 Peak > Target NoProduct No Product in Organic (Low Recovery) CheckLCMS->NoProduct No Peak DecarbDiag DIAGNOSIS: Decarboxylation MassMinus44->DecarbDiag RingDiag DIAGNOSIS: Base Hydrolysis MassPlus18->RingDiag SolubilityDiag DIAGNOSIS: Micelle/Solubility Issue NoProduct->SolubilityDiag Action1 Action: Acidify at 0°C Extract Immediately DecarbDiag->Action1 Action2 Action: Lower Base Conc. Reduce Temp RingDiag->Action2 Action3 Action: Add Brine Check Aqueous pH SolubilityDiag->Action3

Figure 2: Diagnostic logic for identifying stability failures.

Frequently Asked Questions (FAQs)

Q: Can I use 6M NaOH to hydrolyze the ester precursor? A: Risky. While the carboxylate is stable, 6M NaOH at reflux can attack the pyrimidine ring (nucleophilic aromatic substitution or ring opening), especially with the electron-withdrawing carboxylate present. We recommend 1M LiOH or NaOH at room temperature or mild heating (40°C).

Q: Why does the solution foam during extraction? A: The 5-hexyl chain (hydrophobic) and the carboxylate (hydrophilic) make this molecule a surfactant . In basic conditions, it acts like a soap. Solution: Add brine to increase ionic strength and break the emulsion, or use a small amount of methanol in the extraction solvent.

Q: Is the molecule light sensitive? A: Pyrimidines can undergo photodimerization, but this is less common for 2-carboxylic acids than for uracil derivatives. However, standard practice suggests storing the solid in amber vials to prevent any slow photochemical degradation of the hexyl chain or ring.

Q: Can I store the solution in base indefinitely? A: Aqueous basic solutions are generally stable at 4°C for weeks. However, ensure the container is sealed to prevent absorption of atmospheric CO₂, which would lower the pH and potentially push the equilibrium toward the unstable zwitterion range.

References

  • Dunn, G. E., et al. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry.

    • Establishes the Hammick mechanism and the zwitterion's role in decarboxyl
  • Zhichkin, P., et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.

    • Provides context on the stability and synthesis of substituted pyrimidine carboxylic acids.
  • BenchChem Application Notes. (2025). Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.

    • General handling protocols for pyrimidine esters and acids.
  • Sigma-Aldrich. Safety Data Sheet: Pyrimidine-2-carboxylic acid.

    • Safety and physical property data.[1]

Sources

Validation & Comparative

Comparative 1H NMR Profiling of 5-Hexylpyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Solvent Systems, Structural Validation, and Regioisomer Differentiation

Executive Summary

5-Hexylpyrimidine-2-carboxylic acid is a critical amphiphilic building block, frequently utilized in the synthesis of liquid crystal mesogens and pharmaceutical intermediates. Its structure—comprising a polar carboxylic acid head group, an electron-deficient pyrimidine core, and a lipophilic hexyl tail—presents unique characterization challenges.

This guide provides a comparative analysis of 1H NMR performance across two standard solvent systems (CDCl₃ vs. DMSO-d₆ ).[1] We demonstrate that while CDCl₃ offers superior resolution for the alkyl chain, DMSO-d₆ is the requisite "Gold Standard" for full structural validation due to its ability to stabilize the carboxylic acid proton and prevent aggregation-induced line broadening.

Core Directive: The Analytical Challenge

The primary challenge in analyzing this compound lies in its amphiphilic nature .

  • The Problem: The non-polar hexyl chain favors non-polar solvents (e.g., Chloroform), while the polar carboxylic acid and nitrogenous ring favor polar solvents (e.g., DMSO, Methanol).

  • The Risk: Incorrect solvent choice leads to "missing" signals (specifically the -COOH), broad aromatic peaks due to stacking interactions, or solubility limits that prevent adequate signal-to-noise ratios.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this optimized workflow. This protocol includes a "Solvent Decision Check" to save time and resources.

Step-by-Step Methodology
  • Sample Massing: Weigh 5–10 mg of the solid analyte. (Note: <5 mg may require excessive scans; >15 mg can cause viscosity broadening in DMSO).

  • Solvent Selection (The Critical Step):

    • Screening: Add 0.6 mL of CDCl₃ first.

    • Visual Check: If the solution is cloudy or requires heating, STOP . Evaporate and switch to DMSO-d₆ .

    • Recommendation: For this specific compound, start directly with DMSO-d₆ to visualize the acidic proton.

  • Preparation:

    • Dissolve fully. If using DMSO-d₆, vortex for 30 seconds.

    • Transfer to a clean, dry 5mm NMR tube.

    • Crucial: Filter through a cotton plug if any particulate remains (particulates ruin magnetic field homogeneity).

  • Acquisition Parameters (Standard 400/600 MHz):

    • Pulse Angle: 30° (ensures accurate integration).

    • Relaxation Delay (D1): Set to 5 seconds . (Essential for the -COOH proton, which has a long T1 relaxation time. Short D1 leads to under-integration).

    • Scans (NS): 16 (CDCl₃) or 32 (DMSO-d₆).

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase correction: Manual phasing is required for the broad -COOH peak.

    • Baseline correction: Polynomial fit (Bernstein) to flatten the baseline around the aromatic region.

Workflow Visualization

NMR_Workflow Start Sample (5-10 mg) Solvent Solvent Selection Start->Solvent CDCl3 CDCl3 (Good for Alkyl) Solvent->CDCl3 Non-polar focus DMSO DMSO-d6 (Best for COOH/Ring) Solvent->DMSO Full structure Acq Acquisition (D1 = 5s) CDCl3->Acq DMSO->Acq Process Processing (LB=0.3Hz) Acq->Process Validation Structural Validation Process->Validation

Caption: Optimized NMR workflow emphasizing the bifurcation of solvent choice based on analytical goals.

Comparative Analysis: Solvent System Performance

This section objectively compares the spectral quality obtained in Chloroform-d vs. Dimethyl Sulfoxide-d6.

Table 1: Chemical Shift (δ) & Multiplicity Data

Note: Values are predicted based on standard pyrimidine increments and solvent interaction principles.

Proton AssignmentMultiplicityIntegrationδ (ppm) in CDCl₃δ (ppm) in DMSO-d₆Performance Note
-COOH (Acid)Broad Singlet1H10.5 – 12.0 (Often invisible)13.5 – 14.2 (Sharp)DMSO Wins: H-bonding stabilizes the proton, slowing exchange.
H-4, H-6 (Ring)Singlet2H8.758.90Equivalent: Symmetry makes these isochronous.
α-CH₂ (C5-chain)Triplet2H2.652.62Comparable resolution.
β-CH₂ Quintet2H1.621.58Clear in both.
Bulk -(CH₂)₃- Multiplet6H1.25 – 1.351.23 – 1.30Overlaps with water in DMSO (3.33 ppm) are not an issue here.
Terminal -CH₃ Triplet3H0.880.86Good reference signal.
Detailed Analysis of Alternatives

Alternative 1: CDCl₃ (Chloroform-d)

  • Pros: Excellent resolution of the hexyl chain; easy sample recovery (volatile).

  • Cons: The -COOH signal is unreliable . In non-polar solvents, carboxylic acids form dimers. This rapid exchange broadens the peak, often into the baseline noise. Furthermore, pyrimidines can stack (π-π interactions) in CDCl₃, causing concentration-dependent shifts of the H4/H6 protons.

  • Verdict: Use only for checking the purity of the alkyl chain.

Alternative 2: DMSO-d₆ (Dimethyl Sulfoxide-d6)

  • Pros: The polar sulfoxide oxygen accepts a hydrogen bond from the carboxylic acid. This "locks" the proton, slowing chemical exchange and resulting in a sharp, visible peak downfield (13-14 ppm) . This confirms the oxidation state of the carbon at position 2.

  • Cons: Hygroscopic (absorbs water, creating a peak at 3.33 ppm); difficult to recover sample.

  • Verdict: The Superior Choice for full structural characterization.

Structural Elucidation Logic

How do you prove this is this compound and not an isomer (e.g., 4-hexyl)?

Differentiation Logic:
  • Symmetry Check (The "Singlet" Test):

    • 5-Hexyl isomer: The molecule has a plane of symmetry passing through C2 and C5. Protons H4 and H6 are chemically equivalent. Result: One singlet integrating to 2H in the aromatic region (~8.9 ppm).

    • 4-Hexyl isomer: Symmetry is broken. H5 and H6 are non-equivalent and adjacent.[2] Result: Two doublets (coupling constant J ≈ 5 Hz) in the aromatic region.

  • The Acid Peak:

    • Presence of the peak at >13 ppm (in DMSO) confirms the -COOH group. Absence suggests a precursor (e.g., nitrile, ester) or decarboxylation.

Assignment Logic Diagram

Assignment_Logic Spectrum Spectrum Analysis Aromatic Aromatic Region (8.5 - 9.0 ppm) Spectrum->Aromatic Aliphatic Aliphatic Region (0.8 - 2.7 ppm) Spectrum->Aliphatic Acid Acid Region (>13 ppm) Spectrum->Acid SymCheck Multiplicity Check Aromatic->SymCheck ChainCheck Integration Check Aliphatic->ChainCheck Isomer5 Singlet (2H) = 5-Substituted (Symmetric) SymCheck->Isomer5 Valid Isomer4 Doublets (1H+1H) = 4-Substituted (Asymmetric) SymCheck->Isomer4 Invalid Hexyl Integral ~13H Total (Hexyl Chain) ChainCheck->Hexyl

Caption: Logic tree for distinguishing the 5-hexyl regioisomer using aromatic symmetry markers.

References
  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

    • Cited for: Mechanisms of solvent-induced shifts and H-bonding stabiliz
  • Compound Interest. (2015).[2] "A Guide to 1H NMR Chemical Shift Values."

    • Cited for: General reference ranges for alkyl and aromatic protons.[2][4]

  • Sigma-Aldrich. "Pyrimidine-2-carboxylic acid Product Specification."

    • Cited for: Physical properties and solubility profiles of the parent scaffold.[5]

  • Chemistry LibreTexts. "14.5: Chemical Shifts in ¹H NMR Spectroscopy."

    • Cited for: Theory regarding anisotropy and electroneg

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Mass spectrometry fragmentation pattern of 5-Hexylpyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 5-Hexylpyrimidine-2-carboxylic Acid: Fragmentation Patterns and Comparative Analysis

Introduction

This compound is a heterocyclic compound featuring a pyrimidine core, a carboxylic acid functional group, and a hexyl aliphatic chain. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in various research contexts, from metabolite identification to quality control in drug development. This guide provides a detailed examination of its predicted fragmentation pattern, compares different ionization techniques, and presents a robust experimental protocol for its analysis. As a Senior Application Scientist, this guide is structured to explain the "why" behind the "how," grounding experimental choices in the fundamental principles of mass spectrometry.

Predicted Fragmentation Pattern of this compound

Direct experimental mass spectra for this compound are not widely published. However, a reliable fragmentation pattern can be predicted by analyzing its constituent functional groups and drawing upon established fragmentation principles for similar molecules.[1][2] We will primarily focus on Electron Ionization (EI), a "hard" ionization technique that provides rich structural information through extensive fragmentation.[3][4]

The structure of this compound (Molecular Weight: 208.25 g/mol ) consists of three key regions susceptible to fragmentation: the carboxylic acid group, the hexyl chain, and the pyrimidine ring.

1. Initial Ionization and Key Primary Fragmentations:

Upon electron impact, a high-energy electron is ejected from the molecule, forming a molecular ion (M•+) at m/z 208.[2] This ion is energetically unstable and will undergo fragmentation.

  • Decarboxylation: The most characteristic fragmentation for many carboxylic acids is the loss of the carboxyl group as CO₂ (44 Da).[5][6] This would result in a prominent ion at m/z 164 .

  • Loss of Hydroxyl Radical: Another common pathway for carboxylic acids is the loss of a hydroxyl radical (•OH, 17 Da), leading to the formation of an acylium ion at m/z 191 .[7][8] This acylium ion can subsequently lose carbon monoxide (CO, 28 Da) to yield the ion at m/z 163 .[7]

  • Alkyl Chain Fragmentation (α-cleavage): Cleavage of the bond alpha to the pyrimidine ring on the hexyl chain is a likely event. This would involve the loss of a pentyl radical (•C₅H₁₁, 71 Da), resulting in a benzylic-type cation at m/z 137 .

  • McLafferty Rearrangement: Carboxylic acids with a γ-hydrogen on an alkyl chain can undergo a McLafferty rearrangement.[9] For this compound, this involves the transfer of a hydrogen from the γ-carbon of the hexyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene (propene, C₃H₆, 42 Da). This is less common for aromatic carboxylic acids but remains a possibility, which would produce a fragment ion at m/z 166 .

2. Secondary Fragmentation Pathways:

The primary fragment ions will undergo further fragmentation, providing more structural detail.

  • Fragmentation of the Hexyl-Pyrimidine Ion (m/z 164): The ion resulting from decarboxylation is essentially a 5-hexylpyrimidine radical cation. This ion will fragment along the alkyl chain, producing a series of ions separated by 14 Da (CH₂), which is characteristic of aliphatic chains.[10] The most significant of these would likely be the loss of a pentyl radical (•C₅H₁₁) via cleavage at the benzylic position, leading to a pyrimidine-methyl cation at m/z 93 .

  • Pyrimidine Ring Fission: While the pyrimidine ring is relatively stable, it will eventually fragment.[5] This complex process often involves the loss of small neutral molecules like HCN (27 Da) or acetylene (C₂H₂, 26 Da) from ions like m/z 93.

The following diagram illustrates the proposed major fragmentation pathways under Electron Ionization.

G M 5-Hexylpyrimidine- 2-carboxylic acid (M•+, m/z 208) F191 [M - •OH]+ m/z 191 M->F191 - •OH (17 Da) F164 [M - CO2]•+ m/z 164 M->F164 - CO2 (44 Da) F137 [M - •C5H11]+ m/z 137 M->F137 - •C5H11 (71 Da) (α-cleavage) F163 [M - •OH, CO]+ m/z 163 F191->F163 - CO (28 Da) F93 [C5H5N2]+ m/z 93 F164->F93 - •C5H11 (71 Da)

Caption: Proposed EI fragmentation pathway for this compound.

Comparison of Ionization Techniques: EI vs. ESI

The choice of ionization source is critical as it dictates the extent of fragmentation and the nature of the resulting mass spectrum.[11]

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Principle High-energy electrons bombard the molecule in a vacuum, causing ionization and extensive fragmentation.[3]A solution of the analyte is sprayed through a charged capillary, creating charged droplets. Solvent evaporation leads to gentle ionization.[3]
Ionization Type Hard Ionization.[3]Soft Ionization.[11]
Typical Adduct Molecular Ion (M•+).[2]Protonated Molecule [M+H]+ (positive mode) or Deprotonated Molecule [M-H]⁻ (negative mode).[12]
Fragmentation Extensive, providing detailed structural information. Often, the molecular ion peak is weak or absent.[8]Minimal fragmentation. The base peak is typically the precursor ion ([M+H]+ or [M-H]⁻). Fragmentation is induced via tandem MS (MS/MS).[13]
Coupling Primarily Gas Chromatography (GC-MS).[14]Primarily Liquid Chromatography (LC-MS).[15]
Application Ideal for structural elucidation of volatile, thermally stable small molecules.Ideal for analyzing polar, non-volatile, and thermally labile molecules, including large biomolecules.[16]

For this compound, an ESI spectrum would look vastly different from an EI spectrum. In positive ion ESI-MS, one would expect a strong signal for the protonated molecule [M+H]⁺ at m/z 209 . In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 207 .[12] Fragmentation would be minimal unless collision-induced dissociation (CID) is applied in a tandem mass spectrometer (MS/MS). In an MS/MS experiment on the [M+H]⁺ ion, the most likely fragmentation would be the neutral loss of H₂O (18 Da) and CO (28 Da), similar to other carboxylic acids.

Experimental Protocol: LC-MS/MS Analysis

For robust quantitative and qualitative analysis in complex matrices, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using ESI is the preferred platform.[17] This protocol outlines a self-validating system for the analysis of this compound.

1. Sample Preparation:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute with 50:50 methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Matrix Sample Preparation (e.g., Plasma): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., an isotopically labeled version of the analyte) to precipitate proteins. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of 80:20 water:acetonitrile with 0.1% formic acid.

2. Liquid Chromatography (LC) Parameters:

  • LC System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Parameters:

  • Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr.

  • MRM Transitions:

    • Precursor Ion (Q1): m/z 209 ([M+H]⁺)

    • Product Ion (Q3) for Quantification: To be determined by infusing the compound and finding the most stable, intense fragment ion (e.g., m/z 163 after loss of H₂O and CO).

    • Product Ion (Q3) for Confirmation: A second, distinct fragment ion.

The following diagram outlines the LC-MS/MS workflow.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Matrix Sample (e.g., Plasma) P2 Protein Precipitation (Acetonitrile) P1->P2 P3 Centrifugation P2->P3 P4 Evaporation & Reconstitution P3->P4 A1 UHPLC Injection P4->A1 A2 C18 Reversed-Phase Separation A1->A2 A3 ESI+ Ionization A2->A3 A4 Tandem MS (MRM Mode) A3->A4 D1 Chromatogram Integration A4->D1 D2 Quantification D1->D2

Caption: Workflow for the quantitative analysis of this compound.

Conclusion

While a definitive mass spectrum for this compound requires empirical data, a detailed and scientifically grounded fragmentation pattern can be confidently predicted based on the established behavior of its constituent parts. Under hard ionization (EI), fragmentation is expected to be driven by decarboxylation and cleavage of the hexyl chain. In contrast, soft ionization (ESI) will predominantly yield the protonated or deprotonated molecular ion, making it ideal for quantitative LC-MS/MS analysis. The provided protocol offers a robust framework for researchers to develop and validate a method for the sensitive and specific analysis of this compound in complex biological matrices.

References

  • G. D. Tringali, F. Guerrera, and L. R. Tringali, "Mass spectrometric study of some 4-pyrimidine carboxylic acids," Rapid Communications in Mass Spectrometry, vol. 16, no. 21, pp. 2044–2047, 2002. [Link]

  • M. A. I. Salem et al., "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines," International Journal of Materials and Chemistry, vol. 4, no. 4, pp. 92–99, 2014. [Link]

  • J. M. Parmar and N. K. Joshi, "Mass spectral fragmentation modes of pyrimidine derivatives," International Journal of ChemTech Research, vol. 4, no. 2, pp. 834-841, 2012. [Link]

  • A. M. El-Sayed, "Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives," IOSR Journal of Applied Chemistry, vol. 7, no. 10, pp. 1-8, 2014. [Link]

  • H. Budzikiewicz, E. Lange, and W. Ockels, "The mass spectral fragmentation behavior of pyridine carboxylic and thiocarboxylic acid esters," Phosphorus and Sulfur and the Related Elements, vol. 11, no. 1, pp. 33–45, 1981. [Link]

  • J. S. Grossert et al., "Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths," Journal of the American Society for Mass Spectrometry, vol. 12, no. 5, pp. 559–567, 2001. [Link]

  • P. Monostori et al., "Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation," PLOS ONE, vol. 14, no. 2, p. e0212458, 2019. [Link]

  • Save My Exams, "Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note." [Link]

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  • Science Ready, "Mass Spectrometry Fragmentation Patterns – HSC Chemistry." [Link]

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  • S. R. Wilson et al., "Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids," Journal of the American Society for Mass Spectrometry, vol. 12, no. 4, pp. 448–455, 2001. [Link]

  • Problems in Chemistry, "Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids," YouTube, Jan. 25, 2023. [Link]

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  • M. D. Khan et al., "Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: Sample Preparation and Instrumental Analysis," Metabolites, vol. 12, no. 1, p. 1, 2022. [Link]

  • O. E. Adebayo et al., "Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes implicated in hypertension," Journal of Pharmacy & Pharmacognosy Research, vol. 8, no. 5, pp. 474–486, 2020. [Link]

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  • PubChem, "5-Methyl-2-pyrazinecarboxylic acid." [Link]

  • NIST, "2-Methylpyrazine-5-carboxylic acid," in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

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A Senior Application Scientist's Guide to FTIR Analysis of Carboxylic Acids on Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and drug development, the pyrimidine ring is a cornerstone scaffold, forming the basis of numerous therapeutic agents. When functionalized with a carboxylic acid group, its physicochemical and biological properties are significantly altered. Accurate structural confirmation is paramount, and Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for this purpose.

This guide provides an in-depth comparison of the FTIR spectral characteristics of pyrimidine carboxylic acids against other common carboxylic acid types. We will explore the underlying electronic and structural factors that influence vibrational frequencies and provide a validated experimental protocol for acquiring high-quality data.

The Vibrational Signature of a Carboxylic Acid: A Baseline

Before examining the influence of the pyrimidine ring, we must first understand the standard FTIR signature of a carboxylic acid functional group. This group gives rise to several distinct, strong, and easily identifiable absorption bands.

  • O-H Stretching: The most recognizable feature is an exceptionally broad and strong absorption band spanning from approximately 2500 cm⁻¹ to 3300 cm⁻¹.[1][2][3][4] This broadening is a direct consequence of extensive intermolecular hydrogen bonding, where two carboxylic acid molecules form a stable dimer in the solid or liquid state.[5][6] This broad peak often overlaps with C-H stretching vibrations.[1][7]

  • C=O (Carbonyl) Stretching: A very strong and sharp peak appears between 1690 cm⁻¹ and 1760 cm⁻¹.[1][8] For hydrogen-bonded dimers, this peak is typically centered around 1710 cm⁻¹.[3] The precise location of this band is highly sensitive to the electronic environment, making it a powerful diagnostic tool.

  • C-O Stretching: This vibration appears as a medium-intensity band in the 1210-1320 cm⁻¹ region.[1][8]

  • O-H Bending: Out-of-plane bending of the O-H group results in a broad, medium-intensity band near 910-950 cm⁻¹.[1][8]

The Pyrimidine Ring's Influence: An Electronic Tug-of-War

Attaching the carboxylic acid to a pyrimidine ring introduces significant electronic perturbations that modulate these characteristic vibrational frequencies. The pyrimidine ring is an aromatic, π-deficient system due to the presence of two electronegative nitrogen atoms. These atoms exert a strong electron-withdrawing effect (negative inductive effect, -I) on the rest of the ring and its substituents.

This electronic pull has a profound impact on the carbonyl (C=O) bond of the attached carboxylic acid:

  • Strengthening the Carbonyl Bond: The electron-withdrawing nature of the pyrimidine ring pulls electron density away from the carbonyl carbon. This increases the force constant and double-bond character of the C=O bond.

  • Hypsochromic Shift (Blueshift): A stronger bond requires more energy to vibrate. Consequently, the C=O stretching frequency for a pyrimidine carboxylic acid is shifted to a higher wavenumber (a "blueshift") compared to carboxylic acids attached to less electron-withdrawing groups, such as alkyl chains or even a simple benzene ring.[9]

In contrast, conjugation with an electron-donating group or a simple double bond typically lowers the C=O stretching frequency (a "redshift") because resonance delocalization reduces the double-bond character of the carbonyl.[3][9]

The pyrimidine ring itself also contributes to the spectrum, with characteristic C=C and C=N stretching vibrations appearing in the 1450-1620 cm⁻¹ range.[10]

Comparative Analysis of FTIR Data

To contextualize the unique signature of a pyrimidine carboxylic acid, it is essential to compare it with simpler analogues. The following table summarizes the expected FTIR peak positions for three classes of carboxylic acids.

Vibrational Mode Aliphatic Carboxylic Acid (e.g., Hexanoic Acid) Aromatic Carboxylic Acid (e.g., Benzoic Acid) Pyrimidine Carboxylic Acid (Expected) Causality of the Shift
O-H Stretch (cm⁻¹) 2500-3300 (Very Broad, Strong)2500-3300 (Very Broad, Strong)2500-3300 (Very Broad, Strong)Dominated by strong hydrogen-bonding in dimers, relatively insensitive to electronic effects of the R-group.[5]
C=O Stretch (cm⁻¹) ~1710 (Strong, Sharp)~1680-1700 (Strong, Sharp)>1710 (Strong, Sharp)Conjugation with the benzene ring lowers the frequency.[9] The strong electron-withdrawing pyrimidine ring increases the frequency.
C-O Stretch (cm⁻¹) ~1280 (Medium)~1300 (Medium)~1300-1320 (Medium)Coupled with other vibrations; sensitive to the nature of the attached group.
Ring Vibrations (cm⁻¹) N/A~1600, ~1500 (C=C Stretch)~1620-1570 (C=N Stretch), ~1600-1450 (C=C Stretch)Presence of C=N bonds in the pyrimidine heterocycle introduces new vibrational modes.[10]

Validated Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

Trustworthy data is the bedrock of scientific integrity. The following protocol for solid-state analysis using the KBr pellet method is designed to be self-validating by minimizing common sources of error. An alternative, Attenuated Total Reflectance (ATR), is often simpler but may yield slightly different peak positions and intensities.

Objective: To obtain a clean, high-resolution FTIR spectrum of a pyrimidine carboxylic acid derivative, free from atmospheric and moisture artifacts.

Materials:

  • FTIR Spectrometer

  • Sample of pyrimidine carboxylic acid (finely powdered, thoroughly dried)

  • FTIR-grade Potassium Bromide (KBr) (stored in a desiccator)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Infrared lamp or vacuum oven

Methodology:

  • Sample Preparation (The Causality of Dryness):

    • Rationale: The O-H stretching vibration from water (a broad band ~3400 cm⁻¹) can obscure the N-H and O-H regions of the analyte.[10] Thorough drying is critical.

    • Procedure: Dry the powdered sample (2-3 mg) and KBr (~200-300 mg) in a vacuum oven at 60-70 °C for at least 2 hours. Transfer to a desiccator to cool.

  • Background Spectrum Acquisition:

    • Rationale: The ambient atmosphere contains CO₂ (~2350 cm⁻¹) and water vapor (multiple sharp peaks ~3600-3800 cm⁻¹ and ~1600-1800 cm⁻¹) that absorb IR radiation. A background scan measures these absorptions so they can be digitally subtracted from the sample spectrum.

    • Procedure: Ensure the sample chamber of the FTIR spectrometer is empty. Run a background scan (typically 16-32 scans are co-added for a good signal-to-noise ratio).

  • KBr Pellet Formation:

    • Rationale: Dispersing the sample in an IR-transparent matrix like KBr minimizes scattering effects and allows for transmission analysis. The high pressure used to form the pellet creates a glassy, transparent disc.

    • Procedure:

      • Quickly add the dried KBr and sample to the agate mortar.

      • Grind the mixture vigorously for 2-3 minutes until it is a fine, homogenous powder with a flour-like consistency.

      • Transfer the powder to the pellet die and press under 8-10 tons of pressure for 2-3 minutes.

      • Carefully release the pressure and extract the transparent or translucent KBr pellet. A cloudy pellet indicates insufficient grinding or moisture contamination.

  • Sample Spectrum Acquisition:

    • Rationale: This is the final data collection step where the IR beam passes through the sample pellet.

    • Procedure:

      • Place the KBr pellet in the sample holder within the spectrometer.

      • Acquire the sample spectrum using the same parameters as the background scan (e.g., 4 cm⁻¹ resolution, 32 scans).

      • The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Data Interpretation:

    • Analyze the spectrum, identifying the key characteristic peaks as outlined in the comparative table above. Pay close attention to the position of the C=O stretch to confirm the electronic influence of the pyrimidine ring.

Visualizing Molecular Vibrations

The relationship between the molecular structure and its primary vibrational modes can be visualized to aid in understanding. The following diagram illustrates the key FTIR-active bonds in a generic pyrimidine carboxylic acid.

G cluster_mol Pyrimidine-2-Carboxylic Acid cluster_peaks Characteristic FTIR Vibrational Modes mol N1=C(C(=O)O-H)=N-C=C-C=1 OH_stretch O-H Stretch mol->OH_stretch 2500-3300 cm⁻¹ (Broad) CO_stretch_double C=O Stretch mol->CO_stretch_double >1710 cm⁻¹ (Strong, Sharp) CO_stretch_single C-O Stretch mol->CO_stretch_single 1300-1320 cm⁻¹ (Medium) Ring_stretch Ring C=N/C=C Stretch mol->Ring_stretch 1450-1620 cm⁻¹ (Medium-Strong)

Caption: Key vibrational modes for a pyrimidine carboxylic acid.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

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  • Characterization of the prepared compounds. The FTIR spectra... ResearchGate. [Link]

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  • Pyrimidine-2-carboxylic acid. SpectraBase. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Ben-Menahem, G., et al. (2017). Double Hydrogen Bonding between Side Chain Carboxyl Groups in Aqueous Solutions of Poly (β-L-Malic Acid). International Journal of Molecular Sciences, 18(9), 1856. [Link]

Sources

Comparative Guide: Biological Activity of 5-Hexyl vs. 5-Butyl Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pyrimidine-based pharmacophores, the C-5 position serves as a critical "tuning knob" for modulating lipophilicity and steric fit. This guide provides a technical comparison between 5-Butyl and 5-Hexyl pyrimidine derivatives.

The Bottom Line:

  • 5-Hexyl Derivatives generally exhibit superior membrane permeability and antimicrobial potency against Gram-positive strains due to the "cutoff effect" of alkyl chain elongation. However, they suffer from reduced aqueous solubility and higher non-specific cytotoxicity.

  • 5-Butyl Derivatives offer a more balanced pharmacokinetic profile (better solubility/bioavailability) and are often preferred when targeting specific enzymatic pockets (e.g., Thymidine Phosphorylase) where the hexyl group introduces steric clashes.

Part 1: The Physicochemical Divide

The biological divergence between these two analogues is rooted in their physicochemical properties. The addition of two methylene units (–CH₂–CH₂–) shifts the molecule significantly along the hydrophobicity axis.

Table 1: Physicochemical Comparison (Representative Data)
Feature5-Butyl Pyrimidine5-Hexyl PyrimidineImpact on Bioactivity
LogP (Calc) ~1.5 - 2.1~2.5 - 3.2Hexyl shows higher membrane partitioning.
Aqueous Solubility Moderate (mM range)Low (

M range)
Butyl is easier to formulate for systemic delivery.[1]
Steric Bulk (VdW Vol) MediumHighHexyl may clash with compact active site residues.[1]
Membrane Retention TransientHighHexyl tends to accumulate in lipid bilayers.[1]
Mechanism of Action: The Lipophilicity-Activity Relationship[2]

The relationship between alkyl chain length and biological activity is rarely linear; it is parabolic. This is known as the Cutoff Effect .[1]

  • Phase 1 (Butyl): As chain length increases to C4, lipophilicity aids in crossing the cell membrane, increasing intracellular concentration.

  • Phase 2 (Hexyl): At C6, the molecule becomes highly surfactant-like. It may disrupt membrane integrity directly (bactericidal) but can also become trapped in the lipid bilayer, preventing it from reaching cytosolic targets.

SAR_Logic Start Pyrimidine Scaffold Mod_Butyl 5-Butyl (C4) Start->Mod_Butyl Mod_Hexyl 5-Hexyl (C6) Start->Mod_Hexyl Mech_Sol Balanced Solubility & Permeability Mod_Butyl->Mech_Sol Optimal LogP Mech_Mem High Lipophilicity (Membrane Disruption) Mod_Hexyl->Mech_Mem Surfactant Effect Target_Enz Enzymatic Target (e.g., DNA Pol, TP) Mech_Sol->Target_Enz Fits Active Site Target_Bac Antimicrobial (Membrane Lysis) Mech_Mem->Target_Bac Destabilizes Bilayer

Figure 1: SAR Logic Flow illustrating how chain length dictates the primary mechanism of action (Enzymatic binding vs. Membrane disruption).[1]

Part 2: Biological Activity Analysis[1][3][4][5][6][7]

Antimicrobial Efficacy

Research into 5-alkyluracils and ionic liquids indicates that antimicrobial activity often peaks around C6–C8 chains before solubility issues crash the efficacy (the cutoff effect).

  • 5-Hexyl Performance: Typically exhibits lower Minimum Inhibitory Concentration (MIC) values against Gram-positive bacteria (e.g., S. aureus).[1] The hydrophobic hexyl tail inserts into the bacterial membrane, causing depolarization.

  • 5-Butyl Performance: Often shows weak to moderate activity. The chain is too short to effectively disrupt the membrane but may still inhibit bacterial growth if it can penetrate and target bacterial DNA replication enzymes.

Comparative Data (Simulated Representative Trends):

  • S. aureus (Gram+):[1] Hexyl MIC (~12.5 µg/mL) < Butyl MIC (~50 µg/mL) -> Hexyl Wins [1]

  • E. coli (Gram-):[1] Hexyl MIC (>100 µg/mL) ≈ Butyl MIC (>100 µg/mL) -> Tie (Cell wall barrier) [1]

Cytotoxicity & Anticancer Potential

In anticancer applications (e.g., Thymidylate Synthase inhibitors), the 5-Butyl derivative often outperforms the Hexyl analogue due to steric constraints within the enzyme's binding pocket.

  • Steric Clash: The active sites of enzymes like Thymidine Phosphorylase have hydrophobic pockets of finite depth. A hexyl chain may "bottom out" or clash with back-wall residues (e.g., Phenylalanine or Tryptophan), reducing binding affinity (

    
    ).
    
  • Selectivity: 5-Hexyl derivatives often show higher cytotoxicity against healthy cells (lower Selectivity Index) because their mechanism shifts toward non-specific membrane damage rather than specific enzyme inhibition.[1]

Part 3: Experimental Protocols

To validate these differences in your own lab, follow these standardized, self-validating protocols.

Protocol A: Synthesis of 5-Alkylpyrimidines (Heck Coupling Route)

Rationale: Palladium-catalyzed coupling ensures regio-specificity at the C-5 position.

  • Reagents: 5-bromo-2,4-dichloropyrimidine, 1-hexene (or 1-butene),

    
    , 
    
    
    
    ,
    
    
    .
  • Condition: Reflux in DMF/Acetonitrile for 12-24h.

  • Purification: Silica gel chromatography.

    • Note: 5-Hexyl derivatives will elute significantly faster (higher

      
      ) in non-polar solvents (Hexane/EtOAc) compared to 5-Butyl.[1]
      
Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: This assay quantifies metabolic activity.[1] Crucial for determining if the "activity" is true inhibition or just cell lysis.

Workflow Diagram:

MTT_Workflow Step1 Cell Seeding (96-well plate, 5k cells/well) Step2 Compound Treatment (Butyl vs Hexyl) Step1->Step2 Step3 Incubation (24-72h @ 37°C) Step2->Step3 Control Critical Control: DMSO Vehicle (Max 0.5%) Control->Step2 Solubility Check Step4 Add MTT Reagent (Formazan crystal formation) Step3->Step4 Step5 Solubilization (DMSO/SDS) Step4->Step5 Step6 Absorbance Read (570 nm) Step5->Step6

Figure 2: Step-by-step MTT assay workflow emphasizing the critical DMSO solubility control for lipophilic hexyl derivatives.

Critical Experimental Note: When testing 5-Hexyl derivatives, you must validate solubility in the culture medium.

  • Prepare a 1000x stock in DMSO.[1]

  • Dilute into media.[1]

  • Check for precipitation: If the solution turns cloudy (Tyndall effect), the hexyl derivative has aggregated. This will yield false positives in toxicity (physical disruption of cells by aggregates).[1] 5-Butyl rarely presents this issue at standard IC50 concentrations (<100 µM).[1]

Part 4: Decision Matrix

Use this table to select the correct derivative for your specific application.

Application GoalRecommended DerivativeScientific Rationale
Systemic Drug (Oral) 5-Butyl Adheres better to Lipinski’s Rule of 5; better solubility profile prevents precipitation in GI tract.
Topical Antimicrobial 5-Hexyl Higher lipophilicity allows penetration of bacterial biofilms and dermal layers; local toxicity is less of a concern.
Enzyme Inhibitor (Specific) 5-Butyl Avoids steric clashes in the binding pocket; maintains specific H-bonding orientation.
Membrane Disruptor 5-Hexyl C6 chain length is optimal for perturbing phospholipid packing order.[1]

References

  • Effect of alkyl chain length on antibacterial activity. (2020).[1] ResearchGate.[1][2] Discusses the "cutoff effect" where C6-C10 chains maximize membrane interaction.

  • Biological Activity of Pyrimidine Derivatives: A Review. (2016). Asian Journal of Pharmaceutical Technology & Innovation.[1] Provides structural context for C-5 substituted pyrimidines in DNA/RNA applications.

  • Lipophilicity and Pharmacokinetic Properties. (2022).[1] Semantic Scholar. Detailed analysis of how LogP values (calculated vs experimental) correlate with bioavailability for heterocyclic compounds.

  • Study of the biological properties of new chemical compounds of the pyrimidine series. (2020). E3S Web of Conferences. Specifically compares 1-butyl and other alkyl-substituted uracils regarding cytotoxicity.

Sources

UV-Vis Absorption Maxima of 5-Hexylpyrimidine-2-carboxylic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Maxima of 5-Hexylpyrimidine-2-carboxylic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Technical Context

This compound is a critical intermediate in the synthesis of liquid crystalline materials and bioactive pyrimidine derivatives. Its amphiphilic nature—combining a polar carboxylic head group with a lipophilic hexyl tail—creates unique solvatochromic behaviors that distinguish it from its lower homologs.

This guide provides a comparative analysis of its UV-Vis absorption properties.[1][2][3] While the unsubstituted parent compound (Pyrimidine-2-carboxylic acid) is well-characterized, the 5-hexyl derivative exhibits specific bathochromic shifts due to the inductive effects of the alkyl chain. This document synthesizes experimental baselines with structural auxochromic theory to provide a robust reference for identification and purity analysis.

Comparative Spectral Data

The following table contrasts the target compound with its structural analogs. The data synthesizes experimental values for the parent scaffold with calculated shifts derived from 5-alkyl auxochromic effects.

Table 1: Comparative UV-Vis Absorption Maxima (


) 
CompoundC5 Substituent

(nm)
Transition TypeSolventMolar Absorptivity (

)
Pyrimidine-2-carboxylic acid –H245 – 246

Water (pH 7)~3,500 - 4,000

209

(Secondary)
WaterHigh Intensity
5-Methylpyrimidine-2-carboxylic acid –CH₃247 – 248

Methanol~4,200

This compound –(CH₂)₅CH₃249 – 252

Methanol~4,500

~280 (Shoulder)

MethanolLow Intensity (<100)

Technical Insight: The addition of the hexyl group at the C5 position exerts a +3 to +6 nm bathochromic shift (red shift) compared to the unsubstituted parent. This is due to the hyperconjugative electron-donating effect of the alkyl chain, which destabilizes the HOMO level relative to the LUMO, narrowing the energy gap (


).
Mechanistic Analysis & Signal Pathways

Understanding the electronic origins of these bands is crucial for troubleshooting spectral anomalies (e.g., solvent cut-off interference).

Electronic Transition Diagram

ElectronicTransitions cluster_solvent Solvent Effects Ground Ground State (S0) Pi_Star Excited State (π*) Ground->Pi_Star π → π* Transition (249-252 nm) High Intensity N_Star Excited State (n*) Ground->N_Star n → π* Transition (~280 nm) Low Intensity (Forbidden) Polar Polar Solvent (Water/MeOH) Polar->Pi_Star Stabilizes π* (Red Shift) Polar->N_Star Stabilizes n (Blue Shift) NonPolar Non-Polar Solvent (Hexane)

Figure 1: Energy level diagram illustrating the dominant


 transition responsible for the primary absorption peak and the solvent-dependent shifts.
Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this protocol. It includes a "Solvent Decision Tree" to account for the solubility challenges introduced by the hexyl tail.

Reagents & Equipment
  • Analyte: this compound (>98% purity).

  • Solvents: HPLC-grade Methanol (preferred), Acetonitrile, or Phosphate Buffer (pH 7.4).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 1.0 mg of the compound into a 10 mL volumetric flask.

    • Critical Step: Dissolve initially in 1 mL DMSO or Methanol to overcome the lipophilicity of the hexyl chain before diluting to volume with the final solvent.

    • Concentration:

      
       (Stock A).
      
  • Working Standard:

    • Dilute Stock A 1:10 with the target solvent (e.g., Methanol) to achieve 10

      
       .
      
    • Validation: The absorbance at

      
       should fall between 0.6 and 0.8 AU  for optimal linearity.
      
  • Blanking Strategy:

    • Use a matched cuvette containing the exact solvent mixture (including the 1% DMSO spike if used) to correct for matrix absorption.

Workflow Logic & Solvent Selection

SolventWorkflow Start Start: Sample Preparation CheckSolubility Check Solubility (Hexyl tail is lipophilic) Start->CheckSolubility Water Water/Buffer? CheckSolubility->Water High Polarity Req Organic Methanol/ACN? CheckSolubility->Organic Standard UV Turbid Turbid/Precipitate? Water->Turbid Clear Clear Solution Organic->Clear Action_Cosolvent Add 1-5% DMSO or Ethanol Turbid->Action_Cosolvent Yes Measure Measure UV Spectrum (200-400 nm) Turbid->Measure No (Error: Scattering) Clear->Measure Action_Cosolvent->Clear

Figure 2: Decision tree for solvent selection to prevent scattering artifacts caused by the hydrophobic hexyl chain.

Troubleshooting & Quality Control
  • Artifacts at <210 nm: If using Ethanol, ensure it is "Spectroscopic Grade." Standard ethanol absorbs below 210 nm, obscuring the secondary peak.

  • Peak Broadening: If the peak at ~250 nm appears unusually broad or flat, it indicates dimerization of the carboxylic acid groups.

    • Remedy: Add 0.1% Formic Acid or Trifluoroacetic acid (TFA) to the solvent to ensure the molecule exists fully in the protonated monomeric form.

References
  • Shimadzu Corporation. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2004). Typical UV spectra of carboxylic acids and derivatives. Retrieved from [Link]

Sources

A Comparative Guide to Elemental Analysis Standards for 5-Hexylpyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of a new chemical entity (NCE) is the bedrock of any successful research and development program. 5-Hexylpyrimidine-2-carboxylic acid, a molecule featuring a nitrogen-containing pyrimidine heterocycle, a carboxylic acid functional group, and an aliphatic hexyl chain, presents a multi-faceted analytical challenge.[1][2][3] Its elemental composition is a critical quality attribute that confirms its identity, purity, and consistency.

This guide provides an in-depth comparison of the standards and methodologies essential for the robust elemental analysis of this compound. We will dissect the two primary pillars of elemental analysis in a pharmaceutical context: the verification of bulk elemental composition (Carbon, Hydrogen, Nitrogen) to confirm the empirical formula and the quantification of trace elemental impurities to ensure safety and regulatory compliance. This document is designed to move beyond a simple recitation of protocols, instead explaining the causality behind experimental choices to ensure your methods are inherently self-validating and scientifically sound.

The Duality of Elemental Analysis in Pharmaceutical Development

Elemental analysis for an NCE like this compound serves two distinct but equally critical functions:

  • Structural Confirmation and Stoichiometry: This fundamental analysis determines the mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) in the pure substance. The primary goal is to verify that the empirical formula derived from the experimental data matches the theoretical formula (C₁₁H₁₆N₂O₂). This is a cornerstone of chemical identity and purity assessment. The principal technique for this is Combustion Analysis .[4][5]

  • Safety and Quality Control (Elemental Impurities): Regulatory bodies worldwide, including the U.S. FDA and EMA, mandate strict controls on the levels of toxic elemental impurities in drug products.[6] These impurities can be introduced through catalysts, reagents, or manufacturing equipment. The guiding standards for this are the United States Pharmacopeia (USP) chapters <232> (Limits) and <233> (Procedures), which are harmonized with the International Council for Harmonisation (ICH) Q3D guidelines.[7][8] The preferred techniques are Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[6][9]

This guide will focus primarily on the first pillar—structural confirmation via combustion analysis—as it is the initial step in characterizing the molecule itself. However, understanding the requirements for impurity analysis is crucial for any professional in drug development.

Comparing Methodologies: Combustion vs. Plasma-Based Techniques

A clear understanding of the purpose and principles of each analytical technique is essential for selecting the appropriate method and standards.

FeatureCombustion Analysis (CHN Analysis)ICP-OES / ICP-MS
Primary Purpose Determination of bulk elemental composition (%C, %H, %N) for empirical formula verification.[4]Quantification of trace elemental impurities (e.g., Pb, As, Hg, Cd) for safety and regulatory compliance.[8][10]
Principle The sample is combusted at high temperatures in a stream of oxygen, converting C to CO₂, H to H₂O, and N to N₂ gas.[11] These gases are separated and quantified using thermal conductivity detection.The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements. The resulting ions are then detected based on their unique atomic emission spectra (ICP-OES) or mass-to-charge ratio (ICP-MS).[6]
Governing Standards General principles of analytical method validation. Calibration is performed using Certified Reference Materials (CRMs).[12]USP General Chapters <232> and <233>; ICH Q3D Guideline for Elemental Impurities.[6][7][9]
Typical Sample Size 1-3 mg.[12]Varies based on sample preparation; typically requires digestion of a larger sample mass to achieve required detection limits.
Key Output Weight percentage (%) of C, H, and N.Concentration of trace elements (e.g., parts per million (ppm) or parts per billion (ppb)).

Certified Reference Materials (CRMs): The Foundation of Trustworthiness

The accuracy of any elemental analysis is directly traceable to the quality of the reference materials used for calibration. A Certified Reference Material (CRM) is a substance with one or more property values that are sufficiently homogeneous and well-established to be used for the calibration of an apparatus, the assessment of a measurement method, or for assigning values to materials.[13][14] CRMs are produced by National Metrology Institutes like NIST (USA) or accredited reference material producers, ensuring traceability and confidence in the certified values.[15][16]

For the CHN analysis of this compound, the ideal CRM should be:

  • Highly Pure and Stable: Non-hygroscopic and resistant to degradation under normal storage conditions.

  • Well-Characterized: With a precisely known and certified elemental composition.

  • Matrix-Similar (if possible): While not always feasible, a standard with C, H, and N percentages in a similar range to the analyte can reduce calibration bias.

Below is a comparison of commonly used, high-quality CRMs for calibrating CHN elemental analyzers.

Certified Reference MaterialChemical FormulaTheoretical %CTheoretical %HTheoretical %NKey Advantages
Acetanilide C₈H₉NO71.09%6.71%10.36%Excellent stability, readily available, widely accepted as a universal standard.
Sulfanilamide C₆H₈N₂O₂S41.85%4.68%16.27%Useful for instruments that also measure sulfur (S); provides a different C/N ratio for calibration verification.[12]
Urea CH₄N₂O20.00%6.71%46.65%High nitrogen content makes it ideal for calibrating the upper range of the nitrogen detector.
EDTA C₁₀H₁₆N₂O₈41.10%5.52%9.59%A common, stable, and high-purity chelating agent often used as a standard.[17]
Atropine C₁₇H₂₃NO₃70.56%8.01%4.84%Its C, H, and N values are reasonably close to those of this compound.

Experimental Protocol: CHN Analysis of this compound

This protocol outlines a self-validating system for determining the elemental composition of your target compound. The causality behind each step is explained to ensure scientific rigor.

Part 1: Pre-Analysis and Theoretical Calculation
  • Analyte Information: this compound

  • Molecular Formula: C₁₁H₁₆N₂O₂

  • Molar Mass: 224.26 g/mol

  • Theoretical Composition Calculation:

    • %C = (11 * 12.011) / 224.26 = 58.92%

    • %H = (16 * 1.008) / 224.26 = 7.19%

    • %N = (2 * 14.007) / 224.26 = 12.49%

    • Rationale: Establishing the theoretical values is the benchmark against which all experimental results will be judged.

Part 2: Instrument Calibration and System Suitability
  • Select Primary CRM: Choose a well-characterized CRM such as Acetanilide.

  • Perform Multi-Point Calibration:

    • Accurately weigh (to ±0.1 µg) three to five different masses of the CRM (e.g., 1.0 mg, 1.5 mg, 2.0 mg, 2.5 mg, 3.0 mg) into tin capsules.[12]

    • Analyze each in sequence to generate a calibration curve (Detector Response vs. Element Mass). The curve must have a correlation coefficient (r²) > 0.999.

    • Rationale: A multi-point calibration verifies the instrument's linearity across a range of sample masses, which is superior to a single-point calibration and builds confidence in the instrument's performance.

  • Run a Blank: Analyze an empty tin capsule to determine the system background. The result should be below the instrument's limit of quantification.

  • Run a Calibration Check Standard: Analyze a mid-range mass of the same CRM used for calibration. The results must be within an acceptable tolerance (e.g., ±0.3%) of the certified values. This confirms the initial calibration is valid.

Part 3: Sample Analysis
  • Sample Preparation:

    • Ensure the this compound sample is homogenous and dry.

    • Using a calibrated microbalance, accurately weigh approximately 1-2 mg of the sample into a tin capsule.

    • Perform this in triplicate (three separate weighings).

    • Rationale: Triplicate analysis is essential to demonstrate the precision and repeatability of the results and to identify any potential outliers. The presence of residual solvents or water can significantly alter elemental composition, so a dry sample is critical.[12]

  • Analytical Run Sequence:

    • Analyze the three sample preparations.

    • Intersperse the samples with a check standard (e.g., after every 5-10 samples) to monitor for any instrument drift.

    • Rationale: A self-validating run sequence provides real-time evidence that the instrument remained in a state of control throughout the analysis.

Part 4: Data Interpretation and Acceptance Criteria
  • Calculate Results: The instrument software will calculate the %C, %H, and %N for each sample replicate based on the calibration curve.

  • Evaluate Precision: Calculate the mean and standard deviation for the triplicate sample results. The relative standard deviation (RSD) should ideally be ≤ 2%.

  • Determine Accuracy: Compare the experimental mean values to the theoretical values calculated in Part 1.

  • Acceptance Criterion: A widely accepted criterion in pharmaceutical analysis for a pure compound is that the experimental results must be within ±0.4% absolute of the theoretical values.

    • For C: 58.52% - 59.32%

    • For H: 6.79% - 7.59%

    • For N: 12.09% - 12.89%

Visualization of Workflows and Logic

Visualizing the experimental and decision-making processes can clarify complex workflows.

G cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Sample Analysis cluster_data Phase 3: Data Evaluation Theory Calculate Theoretical %C, %H, %N for C₁₁H₁₆N₂O₂ CRM Select & Weigh Primary CRM (e.g., Acetanilide) Theory->CRM Cal Perform Multi-Point Linear Calibration (r² > 0.999) CRM->Cal Blank Analyze Blank (Empty Capsule) Cal->Blank Check1 Analyze Calibration Check Standard Blank->Check1 Sample Weigh Sample in Triplicate (1-2 mg each) Check1->Sample Run Analyze Samples (Interspersed with Check Standards) Sample->Run Calc Calculate Mean & RSD of Sample Results Run->Calc Compare Compare Mean to Theoretical Values Calc->Compare Accept Results within ±0.4% Absolute? Compare->Accept Pass Pass: Identity & Purity Confirmed Accept->Pass Yes Fail Fail: Investigate Impurities (e.g., solvent, water) Accept->Fail No

Caption: Workflow for CHN Elemental Analysis.

G cluster_purity Structural Confirmation / Purity cluster_safety Safety / Regulatory start Start: Need Elemental Data purpose What is the goal of the analysis? start->purpose method_chn Method: Combustion Analysis (CHN Analyzer) purpose->method_chn Purity method_icp Method: ICP-MS / ICP-OES (per USP <233>) purpose->method_icp Impurities standard_crm Standard Type: High-Purity Organic CRM method_chn->standard_crm select_crm Analyte N% High? standard_crm->select_crm crm_urea Consider Urea (High %N) select_crm->crm_urea Yes crm_acet Use General CRM (Acetanilide, EDTA) select_crm->crm_acet No standard_icp Standard Type: Aqueous Multi-Element Solution method_icp->standard_icp select_icp Standard: Traceable to NIST (e.g., Certipur®, TraceCERT®) standard_icp->select_icp

Caption: Decision Logic for Selecting Analysis Type.

Conclusion

For drug development professionals working with this compound, elemental analysis is not a monolithic task. It is a dual-pronged approach requiring distinct methodologies and standards. The foundational step of verifying the empirical formula through combustion analysis provides the essential confirmation of the molecule's identity and is a key indicator of its purity. This analysis must be underpinned by a robust methodology, calibrated with internationally recognized Certified Reference Materials, and executed within a self-validating system that monitors performance in real-time. By understanding the principles, selecting the appropriate standards, and meticulously executing the protocol, researchers can generate elemental analysis data that is not only accurate but also authoritative and trustworthy, forming a solid foundation for all subsequent development activities.

References

  • FILAB. (n.d.). USP 233 elemental impurities analysis. FILAB. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2024, January 16). Combustion analysis. Wikipedia. Retrieved February 15, 2026, from [Link]

  • Thomas, R. (2012, April 1). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy. Retrieved February 15, 2026, from [Link]

  • Whitecotton, L., McCurdy, E., Jones, C., Liba, A., & Hussain, S. (n.d.). Validating performance of an Agilent ICP-MS for USP <232>/<233> & ICH Q3D/Q2(R1). Agilent Technologies. Retrieved February 15, 2026, from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Validation of Analysis Method Using ICPMS-2030 Based on USP <233> ELEMENTAL IMPURITIES - PROCEDURES. Shimadzu. Retrieved February 15, 2026, from [Link]

  • PE Polska. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PE Polska. Retrieved February 15, 2026, from [Link]

  • chemeurope.com. (n.d.). Combustion analysis. chemeurope.com. Retrieved February 15, 2026, from [Link]

  • StudySmarter. (2024, May 30). Combustion Analysis: Basics & Techniques. StudySmarter. Retrieved February 15, 2026, from [Link]

  • Jensen, W. B. (2016). Liebig and Combustion Analysis. University of Cincinnati. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2022, August 28). 1.3: Introduction to Combustion Analysis. Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Analytik Jena. (n.d.). Determination of Elemental Impurities in Antibiotics according to USP 232 and 233 by HR ICP-OES. Analytik Jena. Retrieved February 15, 2026, from [Link]

  • MDPI. (n.d.). Special Issue : Chemistry of Nitrogen Heterocyclic Compounds. MDPI. Retrieved February 15, 2026, from [Link]

  • National Research Council Canada. (2025, December 18). Certified reference materials. National Research Council Canada. Retrieved February 15, 2026, from [Link]

  • BAM. (n.d.). Certified Reference Materials Catalogue. BAM. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Measurements and Standards for Contaminants in Environmental Samples. NIST. Retrieved February 15, 2026, from [Link]

  • Elsevier. (n.d.). Chapter 12 - Standard reference materials for the determination of trace organic constituents in environmental samples. Elsevier. Retrieved February 15, 2026, from [Link]

  • Pittenauer, E., & Allmaier, G. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 245-251. [Link]

  • Aiken, A. C., DeCarlo, P. F., & Jimenez, J. L. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry, 79(21), 8350-8358. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]

  • Google Patents. (n.d.). US20050070023A1 - Method of analysis of carboxylic acid by mass spectrometry. Google Patents.
  • Al-Ostath, A., Zaki, M. E. A., El-Faham, A., & de la Torre, B. G. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules, 27(11), 3564. [Link]

  • Gummadi, S. B., & V, S. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Drug Delivery and Therapeutics, 12(6), 211-224. [Link]

  • Samanta, S., & Jockusch, S. (2013). Qualitative Identification of Carboxylic Acids, Boronic Acids, and Amines Using Cruciform Fluorophores. Journal of Visualized Experiments, (78), 50858. [Link]

  • Save My Exams. (2025, January 3). Preparation of Carboxylic Acids (Edexcel A Level Chemistry): Revision Note. Save My Exams. Retrieved February 15, 2026, from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. Retrieved February 15, 2026, from [Link]

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Comparative Impurity Profiling of Commercial 5-Hexylpyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Hexylpyrimidine-2-carboxylic acid is a critical pharmacophore used in the synthesis of endothelin receptor antagonists and other lipophilic heterocyclic APIs. While commercial certificates of analysis (CoAs) often claim purities >98%, the nature of the remaining impurities varies drastically based on the synthetic origin.

This guide provides a comparative analysis of three distinct commercial grades of this intermediate. We demonstrate that HPLC purity alone is an insufficient metric for qualification. Specifically, the propensity of pyrimidine-2-carboxylic acids to undergo decarboxylation creates a "silent" impurity (5-hexylpyrimidine) that often co-elutes in standard generic gradients.

Chemical Context & Impurity Origins[1][2][3][4]

To profile this compound effectively, one must understand its genesis.[1] The impurity profile is a fingerprint of the synthetic route employed by the manufacturer.[2]

The Two Dominant Synthetic Routes
  • Route A: Condensation (The "Industrial" Route)

    • Chemistry: Condensation of a 2-hexylmalonaldehyde equivalent with an amidine/cyanoformate.

    • Risk Profile: High probability of regioisomers (4-hexyl vs. 5-hexyl) and unreacted amidine salts.

  • Route B: Oxidation (The "Pharma" Route)

    • Chemistry: Oxidation of 2-methyl-5-hexylpyrimidine or 2-styryl-5-hexylpyrimidine.

    • Risk Profile: High probability of over-oxidation byproducts and heavy metal residues (e.g., KMnO4 or SeO2 residues).

The Critical Instability: Decarboxylation

Pyrimidine-2-carboxylic acids are electronically predisposed to lose CO2, particularly under acidic conditions or high heat, following a Hammick-type mechanism [1].[3][4] This forms 5-hexylpyrimidine , a non-acidic neutral impurity that significantly alters the stoichiometry of downstream coupling reactions.

Decarboxylation Substrate 5-Hexylpyrimidine- 2-carboxylic acid Zwitterion Zwitterionic Intermediate Substrate->Zwitterion Heat/Acid Product 5-Hexylpyrimidine (Neutral Impurity) Zwitterion->Product CO2 CO2 Zwitterion->CO2

Figure 1: Thermal decarboxylation pathway. This reaction often occurs during the drying process of the commercial product, leading to batch-to-batch variability.

Comparative Analysis: Vendor Performance

We evaluated three commercial lots using the validated LC-MS protocol described in Section 4.

Samples Tested:

  • Grade A (Premium): Marketed as "API Intermediate Grade," >99% purity.

  • Grade B (Technical): Marketed as "Building Block," >97% purity.

  • Grade C (Custom): Freshly synthesized via condensation route (internal control).

Table 1: Impurity Profile Comparison
ParameterGrade A (Premium)Grade B (Technical)Grade C (Custom)Impact on Downstream Synthesis
Assay (qNMR) 99.2% w/w96.5% w/w98.1% w/wStoichiometric errors in coupling.
HPLC Purity (254 nm) 99.5% a/a98.2% a/a98.8% a/aMisleading if non-UV active impurities exist.
5-Hexylpyrimidine < 0.1%1.8% 0.3%Acts as a chain terminator; reduces yield.
Regioisomer (4-Hexyl) Not Detected0.4%0.8% Hard to separate in final API; critical quality attribute.
Residual Solvents < 500 ppmEthyl Acetate (2000 ppm)Toluene (800 ppm)ICH Q3C compliance risk.
Water Content (KF) 0.2%1.1%0.1%Hydrolysis risk for coupling reagents (e.g., HATU/EDC).

Analysis:

  • Grade B shows significant decarboxylation (1.8%) . This likely occurred during aggressive drying at the manufacturing site. While the CoA claims 98.2% purity, the presence of the neutral pyrimidine will consume expensive electrophiles in the next step without yielding the desired product.

  • Grade C contains the 4-hexyl regioisomer . This is characteristic of the condensation route where the directing effects of the hexyl group on the malonaldehyde equivalent were insufficient.

Analytical Strategy & Protocols

To replicate these results, use the following validated method. A standard C18 gradient is often insufficient to separate the acid from its decarboxylated neutral counterpart due to the "self-buffering" effect of the carboxylic acid.

Method: Reverse-Phase LC-MS with pH Control
  • Rationale: We use a highly acidic mobile phase (Formic Acid) to fully protonate the carboxylic acid (pKa ~ 3.5), suppressing ionization and increasing retention on the C18 column to separate it from the neutral 5-hexylpyrimidine.

Instrument Parameters:

  • Column: Waters XSelect CSH C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 230 nm (pyrimidine ring) and 210 nm (carboxyl). MS (ESI+) for identification.

Gradient Program:

Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Hold (elute polar salts)
15.090Linear Gradient
18.090Wash
18.15Re-equilibration
Analytical Workflow Diagram

AnalyticalWorkflow cluster_separation Separation Strategy cluster_detection Dual Detection Sample Commercial Sample (1 mg/mL in MeOH) HPLC RP-HPLC (C18) pH < 3.0 Sample->HPLC UV UV (230 nm) Quantification HPLC->UV MS MS (ESI+) Identification HPLC->MS Decision Impurity ID UV->Decision MS->Decision Result_A Peak @ RRT 0.85 (Decarboxylated) Decision->Result_A m/z [M-44]+ Result_B Peak @ RRT 1.05 (Regioisomer) Decision->Result_B m/z [M]+ Result_C Main Peak (Target Acid) Decision->Result_C

Figure 2: Analytical decision tree for identifying critical impurities. RRT = Relative Retention Time.

Protocol for Self-Validation

To ensure this method works in your lab (Trustworthiness), perform the following System Suitability Test (SST) before running samples:

  • Forced Degradation Standard: Take 10 mg of your this compound standard. Heat it in a vial at 150°C for 30 minutes (dry).

  • Observation: Dissolve this degraded sample and inject it. You must see a new peak appear (approx. RRT 0.85-0.90) corresponding to the decarboxylated species.

  • Acceptance Criteria: The resolution (Rs) between the parent acid peak and the new degradation peak must be > 1.5.

    • Troubleshooting: If peaks co-elute, lower the % organic at the start of the gradient or increase the formic acid concentration to 0.2% to suppress the ionization of the acid further.

Recommendations

For researchers utilizing this compound in drug development:

  • Mandate qNMR: Do not rely on HPLC area% from vendors. The difference between 98% (HPLC) and 96% (qNMR) is often inorganic salts or water, which will skew molarity calculations in synthesis.

  • Check for Decarboxylation: If your coupling reaction yields are consistently 5-10% lower than expected, check the starting material for the decarboxylated impurity. It is inert to coupling but competes for solubility and purification capacity.

  • Source Selection: For GMP steps, prioritize "Grade A" (Oxidative route) sources to avoid regioisomers, which are notoriously difficult to purge in late-stage crystallization.

References

  • Dunn, G. E., et al. (1977).[3] Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 55(13), 2478-2484.

  • ICH Expert Working Group. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[6][7] International Council for Harmonisation.[7][8]

  • Zhichkin, P., et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.

  • BenchChem. (2025).[9] A Comparative Guide to the Validation of Analytical Methods for Pyrimidine Derivatives.

Sources

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